molecular formula C13H18N2O2 B046582 Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate CAS No. 121912-29-6

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Cat. No.: B046582
CAS No.: 121912-29-6
M. Wt: 234.29 g/mol
InChI Key: GXLGGUQVDXBVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a synthetically versatile chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a privileged scaffold in pharmacology, substituted at the nitrogen with a pyridinyl group and at the 4-position with an ethyl ester. The ester moiety serves as a key synthetic handle, allowing for straightforward hydrolysis to the corresponding carboxylic acid or further functionalization via amide coupling reactions, enabling the rapid generation of diverse compound libraries. Its primary research application lies in the exploration and development of novel therapeutic agents, particularly as a key intermediate in the synthesis of potential kinase inhibitors and modulators of various biological targets. The structure is analogous to fragments found in bioactive molecules, making it a valuable precursor for probing structure-activity relationships (SAR). Researchers utilize this compound to create novel chemical entities aimed at modulating specific enzymatic or receptor activity, with potential applications in oncology, neuroscience, and inflammation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1-pyridin-4-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLGGUQVDXBVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432545
Record name Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121912-29-6
Record name Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining a pyridine and a piperidine moiety, makes it a valuable scaffold for the development of novel therapeutic agents. This guide will focus on two principal and effective methods for its synthesis: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. Additionally, the synthesis of the key starting material, ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), will be detailed.

Synthesis of Starting Material: Ethyl 4-piperidinecarboxylate

A reliable and high-yielding synthesis of ethyl 4-piperidinecarboxylate is crucial for the successful production of the target molecule. The esterification of isonipecotic acid is a standard and efficient method.

Experimental Protocol: Esterification of Isonipecotic Acid

Isonipecotic acid (4-piperidinecarboxylic acid) is dissolved in absolute ethanol and cooled to 0°C. Thionyl chloride is then added dropwise to the solution. The reaction mixture is subsequently heated to reflux for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate and washed with a 10% sodium hydroxide solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ethyl 4-piperidinecarboxylate as a clear oil.[1]

Quantitative Data for Starting Material Synthesis
ParameterValueReference
Starting MaterialIsonipecotic acid[1]
ReagentsThionyl chloride, Ethanol[1]
Reaction Time48 hours[1]
Reaction TemperatureReflux[1]
Yield94%[1]

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of a 4-halopyridine with ethyl 4-piperidinecarboxylate represents a straightforward and effective method for the synthesis of the target compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the piperidine nitrogen acts as the nucleophile, displacing the halide from the electron-deficient pyridine ring.

Experimental Protocol

A mixture of 4-chloropyridine hydrochloride, ethyl 4-piperidinecarboxylate, and triethylamine in a solution of ethanol and water is heated in a sealed tube at 150°C for 96 hours.[2] The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction. After cooling, the reaction mixture is filtered to remove any insoluble materials. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data for SNAr Synthesis of the Corresponding Carboxylic Acid

The following data is for the synthesis of the corresponding carboxylic acid, which serves as a close model for the synthesis of the ethyl ester.

ParameterValueReference
Starting Materials4-Chloropyridine hydrochloride, Ethyl isonipecotate[2]
BaseTriethylamine[2]
SolventEthanol/Water[2]
Reaction Temperature150°C[2]
Reaction Time96 hours[2]

SNAr Synthesis Pathway Diagram

SNAr_Pathway reactant1 4-Chloropyridine product This compound reactant1->product reactant2 Ethyl 4-piperidinecarboxylate reactant2->product conditions Triethylamine Ethanol/Water, 150°C, 96h

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Alternative Synthesis Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method is an excellent alternative to the classical SNAr, often proceeding under milder conditions with a broader substrate scope.

General Experimental Protocol

In a typical Buchwald-Hartwig amination, a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine), ethyl 4-piperidinecarboxylate, a palladium catalyst (e.g., Pd(OAc)2 or a pre-formed palladium-ligand complex), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a sterically hindered biarylphosphine), and a base (e.g., NaOtBu, Cs2CO3, or K3PO4) are combined in an inert solvent such as toluene or dioxane.[4][5] The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed. The product is isolated after an aqueous workup and purified by column chromatography.

Key Components for Buchwald-Hartwig Amination
ComponentExamples
Aryl Halide4-Chloropyridine, 4-Bromopyridine
AmineEthyl 4-piperidinecarboxylate
Palladium SourcePd(OAc)2, Pd2(dba)3
LigandBINAP, Xantphos, SPhos, XPhos
BaseNaOtBu, K3PO4, Cs2CO3
SolventToluene, Dioxane, THF

Buchwald-Hartwig Amination Pathway Diagram

Buchwald_Hartwig_Pathway reactant1 4-Halopyridine product This compound reactant1->product reactant2 Ethyl 4-piperidinecarboxylate reactant2->product catalyst Pd(0) Catalyst + Ligand + Base

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis of this compound, from starting material preparation to the final product.

Experimental_Workflow start Isonipecotic Acid esterification Esterification start->esterification intermediate Ethyl 4-piperidinecarboxylate esterification->intermediate coupling Coupling Reaction (SNAr or Buchwald-Hartwig) intermediate->coupling purification Purification (Chromatography/Recrystallization) coupling->purification product This compound purification->product

Caption: General Experimental Workflow.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic pathways for the preparation of this compound. The Nucleophilic Aromatic Substitution route offers a direct, albeit potentially forcing, method, while the Buchwald-Hartwig amination provides a more modern, versatile, and often milder alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies for determining these crucial parameters. The provided protocols are intended to guide researchers in the comprehensive characterization of this and similar molecules.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Molecular Weight 234.297 g/mol Calculated
CAS Number Not available-
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
pKa Not available-
LogP Not available-

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental procedures for the determination of key physicochemical properties. These protocols are broadly applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This property is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[1][2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature probe.[3]

  • Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[1]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[2] A sharp melting point range (typically ≤ 1°C) is indicative of a pure compound.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[4][5]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[4][6]

  • Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The setup ensures uniform heating by convection currents.[6][7]

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.[7]

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[4][7]

Aqueous Solubility Determination

Aqueous solubility is a critical property for drug candidates, influencing their absorption and distribution in the body.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (typically at a physiologically relevant pH, such as 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with basic and/or acidic functional groups, the pKa values determine the extent of ionization at a given pH, which in turn affects properties like solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility, to a known concentration (e.g., 10⁻⁴ M).[9][10]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[9]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[9][11]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).[11]

  • pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at the half-equivalence point. For more complex molecules, specialized software is used to analyze the curve and determine the pKa value(s).[10]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a lipophilic solvent like n-octanol and a hydrophilic solvent like water. LogP, the logarithm of this ratio, is a key indicator of a molecule's lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer for LogD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.[12]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed flask.[13]

  • Equilibration: The flask is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[13]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

Physicochemical Property Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound.

G cluster_0 Initial Characterization cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point (Capillary Method) C->D E Boiling Point (Thiele Tube) C->E F Aqueous Solubility (Shake-Flask) C->F G pKa Determination (Potentiometric Titration) C->G H LogP/LogD (Shake-Flask) C->H I Establish Structure-Property Relationships F->I G->I H->I J Inform Drug Development (e.g., Formulation, ADME Prediction) I->J

Workflow for Physicochemical Characterization.

References

Unraveling the Molecular Mysteries: A Technical Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a pyridinyl group at the nitrogen atom and an ethyl carboxylate at the 4-position. While the broader classes of piperidine and pyridine derivatives are recognized for their diverse pharmacological activities, a comprehensive understanding of the specific mechanism of action for this compound remains elusive within publicly accessible scientific literature. This technical guide aims to consolidate the available information on this compound and its structural analogs, providing a framework for future investigation into its biological targets and potential therapeutic applications. Due to the limited direct research on this specific molecule, this document will also extrapolate potential areas of investigation based on the activities of structurally related compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂Inferred from structure
Molecular Weight 234.29 g/mol Inferred from structure
Appearance Likely a solid or oil at room temperatureGeneral observation for similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water.General observation for similar compounds

Potential Mechanisms of Action: An Evidence-Based Postulation

Direct experimental evidence defining the mechanism of action of this compound is currently unavailable in the public domain. However, by examining the pharmacological profiles of structurally similar molecules, we can hypothesize potential biological targets and signaling pathways for future investigation.

Kinase Inhibition

The pyridine and piperidine scaffolds are common features in a multitude of kinase inhibitors. For instance, derivatives of Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate have demonstrated inhibitory activity against anaplastic lymphoma kinase (ALK) . This suggests that this compound could potentially interact with the ATP-binding pocket of various kinases.

Proposed Experimental Workflow for Kinase Profiling:

G cluster_workflow Kinase Inhibition Screening Workflow start This compound panel Broad Kinase Panel Screening (e.g., 200+ kinases) start->panel hit_id Identification of Primary Hits (>50% inhibition at 10 µM) panel->hit_id dose_response Dose-Response Assays (IC50 determination) hit_id->dose_response Hits selectivity Selectivity Profiling (against related kinases) dose_response->selectivity cell_based Cell-Based Assays (target engagement and downstream signaling) selectivity->cell_based end Validated Kinase Target(s) cell_based->end

Caption: Proposed workflow for identifying potential kinase targets.

G-Protein Coupled Receptor (GPCR) Modulation

The piperidine moiety is a well-established scaffold in the design of ligands for G-protein coupled receptors (GPCRs). Depending on the substitutions, these compounds can act as agonists, antagonists, or allosteric modulators for a wide range of GPCRs, including but not limited to dopaminergic, serotonergic, and opioid receptors.

Hypothetical Signaling Pathway for GPCR Antagonism:

G cluster_pathway Hypothetical GPCR Antagonist Signaling ligand Endogenous Ligand receptor GPCR ligand->receptor Activates compound This compound compound->receptor Blocks g_protein G-Protein (e.g., Gs, Gi, Gq) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Potential mechanism of GPCR antagonism.

Nitric Oxide Synthase (NOS) Inhibition

A structurally related compound, Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, has been reported to exhibit inhibitory activity against nitric oxide synthase (NOS). This raises the possibility that this compound could also modulate the activity of this enzyme family, which is involved in various physiological and pathological processes.

Methodologies for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation
  • High-Throughput Screening (HTS): A broad screening campaign against a diverse panel of biological targets (e.g., kinases, GPCRs, ion channels, enzymes) would be the most effective initial step to identify potential protein interactors.

  • Affinity Chromatography: Immobilizing the compound on a solid support can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

  • Computational Docking: In silico modeling can predict the binding of this compound to the crystal structures of known drug targets, helping to prioritize experimental validation.

In Vitro Characterization

Once a primary target is identified, a series of in vitro assays are necessary to characterize the interaction:

  • Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) can be used to determine the binding affinity (Kd or Ki) of the compound to its target.

  • Functional Assays: Enzyme inhibition assays (to determine IC50 values) or cell-based functional assays (e.g., cAMP measurement for GPCRs, reporter gene assays) are crucial to determine the functional consequence of binding (e.g., agonist, antagonist, inverse agonist, inhibitor).

Example Experimental Protocol: In Vitro NOS Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against inducible nitric oxide synthase (iNOS).

  • Materials: Recombinant human iNOS, L-arginine, NADPH, calmodulin, tetrahydrobiopterin, Griess reagent, this compound, and a known NOS inhibitor (e.g., L-NAME) as a positive control.

  • Procedure: a. Prepare a reaction mixture containing iNOS, L-arginine, and all necessary cofactors in a suitable buffer. b. Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction wells. c. Initiate the reaction by adding NADPH. d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the production of nitrite, a stable breakdown product of nitric oxide, using the Griess reagent. f. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

As no quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Kinase Inhibition Profile

Kinase TargetIC₅₀ (µM)Assay Method
e.g., ALKTBDe.g., TR-FRET
e.g., EGFRTBDe.g., AlphaLISA
e.g., VEGFR2TBDe.g., Caliper Mobility Shift

Table 2: GPCR Binding Affinity

ReceptorKᵢ (nM)RadioligandCell Line
e.g., D₂ ReceptorTBDe.g., [³H]Spiperonee.g., HEK293
e.g., 5-HT₂ₐ ReceptorTBDe.g., [³H]Ketanserine.g., CHO-K1
e.g., µ-Opioid ReceptorTBDe.g., [³H]DAMGOe.g., HEK293

Conclusion and Future Directions

This compound represents a molecule of interest within the pharmacologically rich space of piperidine and pyridine derivatives. While its specific mechanism of action is yet to be elucidated, this guide provides a rational framework for its investigation. Future research should focus on broad-spectrum screening to identify primary biological targets, followed by detailed in vitro and cell-based assays to characterize its pharmacological profile. Such studies will be instrumental in determining the potential therapeutic utility of this compound and guiding the design of more potent and selective analogs. The lack of existing data underscores both a challenge and an opportunity for novel discovery in the field of drug development.

Spectroscopic Data Analysis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on the well-characterized precursor, Ethyl 4-piperidinecarboxylate, and predicts the spectroscopic shifts and patterns that would result from the addition of the pyridin-4-yl group. This guide also includes standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the characterization of this and similar compounds.

Predicted Spectroscopic Data

The introduction of the pyridin-4-yl group to the nitrogen atom of the piperidine ring is expected to induce significant changes in the chemical environment of the core structure. The following tables summarize the anticipated spectroscopic data for this compound. This data is an educated prediction based on the known data for Ethyl 4-piperidinecarboxylate and the electronic effects of the pyridin-4-yl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The electron-withdrawing nature of the pyridine ring is predicted to deshield the protons on the piperidine ring, particularly those in close proximity to the nitrogen atom (H-2 and H-6), causing a downfield shift compared to Ethyl 4-piperidinecarboxylate. The protons of the pyridin-4-yl group will appear in the aromatic region of the spectrum.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Reference Data (Ethyl 4-piperidinecarboxylate) (ppm)
~8.3 - 8.5DoubletPyridine H-2', H-6'-
~6.7 - 6.9DoubletPyridine H-3', H-5'-
4.13Quartet-O-CH₂ -CH₃4.13
~3.6 - 3.8MultipletPiperidine H-2ax, H-6ax3.09
~3.0 - 3.2MultipletPiperidine H-2eq, H-6eq2.64
~2.5 - 2.7MultipletPiperidine H-42.41
~1.9 - 2.1MultipletPiperidine H-3eq, H-5eq1.89
~1.7 - 1.9MultipletPiperidine H-3ax, H-5ax1.46 - 2.06
1.26Triplet-O-CH₂-CH₃ 1.26

¹³C NMR (Carbon NMR): The carbons of the pyridine ring will be observed in the aromatic region. The piperidine carbons, especially C-2 and C-6, are expected to shift downfield due to the electronic influence of the attached pyridine ring.

Predicted Chemical Shift (δ, ppm) Assignment Reference Data (Ethyl 4-piperidinecarboxylate) (ppm)
~175C =O~175
~155Pyridine C-4'-
~150Pyridine C-2', C-6'-
~107Pyridine C-3', C-5'-
60.4-O-C H₂-CH₃60.4
~48 - 50Piperidine C-2, C-6~45
~40 - 42Piperidine C-4~41
~28 - 30Piperidine C-3, C-5~28
14.2-O-CH₂-C H₃14.2
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carbonyl group of the ester, C-O stretching, and vibrations associated with the aromatic pyridine ring and the aliphatic piperidine ring.

Predicted Frequency (cm⁻¹) Intensity Assignment Reference Data (Ethyl 4-piperidinecarboxylate) (cm⁻¹)
~3050WeakAromatic C-H Stretch (Pyridine)-
~2950MediumAliphatic C-H Stretch (Piperidine & Ethyl)~2940
~1730StrongC=O Stretch (Ester)~1730
~1600, ~1500MediumC=C & C=N Stretch (Pyridine Ring)-
~1250, ~1180StrongC-O Stretch (Ester)~1250, ~1180
~820MediumAromatic C-H Bend (Pyridine)-
Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈N₂O₂ = 234.29 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and fragmentation of the piperidine ring. A significant fragment corresponding to the pyridin-4-yl-piperidine cation is also anticipated.

Predicted m/z Assignment
234[M]⁺ (Molecular Ion)
205[M - C₂H₅]⁺
189[M - OC₂H₅]⁺
161[M - COOC₂H₅]⁺
147[C₁₀H₁₁N₂]⁺

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable signal and good fragmentation if desired (for MS/MS analysis).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers can use this information to guide their synthesis and characterization efforts for this and structurally related molecules.

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, structural information, and a method for its synthesis.

Chemical Identity and Structure

Chemical Structure:

The chemical structure consists of a central piperidine ring substituted at the 1-position with a pyridin-4-yl moiety and at the 4-position with an ethyl ester group.

(A visual representation of the chemical structure is described above. Due to current limitations, a 2D chemical structure image cannot be generated here. Please refer to chemical drawing software for a visual depiction based on the name.)

Physicochemical Data

Quantitative data for this compound is not widely reported. The following table summarizes the calculated molecular properties and data for a key precursor.

PropertyValueNotes and References
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Molecular Weight 234.30 g/mol Calculated
CAS Number Not readily available for free baseThe dihydrochloride salt is known[1].

For comparison, the key starting material, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), has the following properties:

PropertyValueReferences
CAS Number 1126-09-6[2]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Boiling Point 204 °C[3]
Density 1.02 g/mL at 25 °C[3]

Synthesis

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible synthetic route is inferred from the preparation of its carboxylic acid precursor, 1-(pyridin-4-yl)piperidine-4-carboxylic acid[4]. This involves the reaction of a halo-pyridine with ethyl 4-piperidinecarboxylate.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor, which can be subsequently esterified to yield the target compound. The direct synthesis of the ethyl ester would follow a similar procedure.

Reactants:

  • 4-Chloropyridine hydrochloride

  • Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

  • Triethylamine

  • Ethanol

  • Water

Procedure: [4]

  • Dissolve 4-Chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

  • To this solution, add ethyl isonipecotate (10.00 g).

  • Heat the reaction mixture in a sealed tube at 150°C for 96 hours.

  • After cooling, add ethanol to the reaction solution and remove any insoluble materials by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Suspend the resulting residue in chloroform and collect the precipitate by filtration.

  • Recrystallize the product from a water-N,N-dimethylformamide mixture to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

To obtain the target compound, this compound, this carboxylic acid would then undergo esterification with ethanol in the presence of an acid catalyst. Alternatively, the initial reaction could be performed under anhydrous conditions to favor the direct formation of the ethyl ester.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-step logical process, starting from the key reactants.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product 4_chloropyridine_hcl 4-Chloropyridine HCl reaction_vessel Nucleophilic Aromatic Substitution (Heating in a sealed tube) 4_chloropyridine_hcl->reaction_vessel ethyl_isonipecotate Ethyl Isonipecotate ethyl_isonipecotate->reaction_vessel base Base (e.g., Triethylamine) base->reaction_vessel product This compound reaction_vessel->product

Caption: Synthetic workflow for this compound.

References

commercial availability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability

Direct commercial availability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is highly limited. An extensive search of chemical supplier databases reveals that the compound is not a standard catalog item. Only a single supplier, BLD Pharm, lists the dihydrochloride salt form, albeit without an associated CAS number or detailed technical data, and notes that it requires cold-chain transportation.[1]

Researchers seeking to work with this molecule will likely need to perform a custom synthesis or source it from a specialized chemical synthesis provider. The primary starting material for its synthesis, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate), is, in contrast, widely available from numerous suppliers.

Table 1: Commercial Availability of Key Compounds

Compound NameCAS NumberTypical Commercial AvailabilityNotes
This compound N/AVery Limited / Custom SynthesisDihydrochloride salt listed by one supplier without a CAS number.
Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)1126-09-6Widely AvailableCommon starting material for synthesis.[2][3][4][5]
4-Chloropyridine hydrochloride 7379-35-3Widely AvailableCommon coupling partner for synthesis.

Physicochemical and Spectroscopic Data

Due to its nature as a synthetic intermediate, detailed physicochemical data for this compound is not available in public databases. However, data for the key starting material, Ethyl isonipecotate, is well-documented and provided below for reference.

Table 2: Physicochemical Properties of Ethyl Isonipecotate (CAS 1126-09-6)

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[5]
Molecular Weight 157.21 g/mol [4][5]
Appearance Clear colorless to slightly brown liquid[3][4]
Boiling Point 204 °C[3][4]
Density 1.02 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.459[3][4]
Solubility Miscible with water[4]
Storage Temperature Room temperature, under inert atmosphere[3][4]

Spectroscopic data for the final product would need to be generated upon synthesis and purification. For reference, the ¹H NMR and mass spectrometry data for the starting Ethyl isonipecotate are available.[2][6]

Synthesis and Experimental Protocols

The primary route to synthesize this compound is through the N-arylation of Ethyl isonipecotate. This reaction typically involves the coupling of the secondary amine of the piperidine ring with a halogenated pyridine, such as 4-chloropyridine. While a specific protocol isolating the ethyl ester is not explicitly detailed in the surveyed literature, a procedure for the synthesis of the corresponding carboxylic acid provides a clear and adaptable methodology.[7] The target ethyl ester is the intermediate product before the final saponification (hydrolysis) step.

Key Synthetic Reaction: N-Arylation

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl_Isonipecotate Ethyl Isonipecotate (CAS: 1126-09-6) Product This compound Ethyl_Isonipecotate->Product N-Arylation Chloropyridine 4-Chloropyridine HCl (CAS: 7379-35-3) Chloropyridine->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Ethanol/Water) Solvent->Product Heat Heat (e.g., 150°C in sealed tube) Heat->Product

Caption: General schematic for the N-arylation synthesis.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the corresponding carboxylic acid and is intended to yield the target ethyl ester by omitting the final hydrolysis step.[7]

Materials:

  • Ethyl isonipecotate (1.0 eq)

  • 4-Chloropyridine hydrochloride (1.0-1.2 eq)

  • Triethylamine (2.5-3.0 eq)

  • Anhydrous Ethanol

  • Deionized Water

  • Sealed reaction tube or pressure vessel

Procedure:

  • To a pressure-rated sealed tube, add 4-Chloropyridine hydrochloride and dissolve it in a mixture of ethanol and water (e.g., 1:3 v/v).

  • Add triethylamine to the solution to act as a base, neutralizing the hydrochloride and facilitating the reaction.

  • Add Ethyl isonipecotate to the reaction mixture.

  • Seal the tube securely and heat the reaction mixture to 150°C. Maintain this temperature with stirring for approximately 96 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the point of maximum conversion to the desired product before significant hydrolysis to the carboxylic acid occurs.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • The remaining aqueous solution can be basified (e.g., with Na₂CO₃) and extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound using flash column chromatography on silica gel.

Note: Optimization of reaction time and temperature may be necessary to maximize the yield of the ethyl ester and minimize the formation of the hydrolyzed carboxylic acid byproduct.

Application in Drug Development: LSD1 Inhibition

The 1-(pyridin-4-yl)piperidine scaffold is a key pharmacophore in the design of potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8][9] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetics by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[8][10]

Overexpression of LSD1 is implicated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a high-value therapeutic target.[11][12][13] Inhibitors containing the this compound-derived core function by competing with the histone substrate for the active site of the enzyme.

Signaling Pathway and Mechanism of Action

LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4me1/2, LSD1 facilitates transcriptional repression. Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancer cells.

LSD1_Pathway cluster_gene_regulation Gene Regulation cluster_enzyme Enzyme Action Active Active Chromatin (H3K4me1/2) Repressed Repressed Chromatin (H3K4me0) Active->Repressed Demethylation LSD1 LSD1 Enzyme (KDM1A) Histone Histone H3 Tail Histone->LSD1 Substrate Inhibitor 1-(pyridin-4-yl)piperidine -based Inhibitor Inhibitor->LSD1 Competitive Inhibition

Caption: Mechanism of LSD1 inhibition by pyridine-piperidine scaffolds.

Experimental Workflow for Inhibitor Screening

The development and evaluation of novel LSD1 inhibitors derived from this scaffold typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Synthesis of This compound Modification Chemical Modification (e.g., Amide Coupling) Start->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification Enzyme_Assay In Vitro LSD1 Enzymatic Assay (IC₅₀) Purification->Enzyme_Assay Selectivity Selectivity Screening (MAO-A, MAO-B) Enzyme_Assay->Selectivity Cell_Assay Cell-Based Assays (e.g., MV4-11, MOLM-13) Antiproliferative Activity (EC₅₀) Selectivity->Cell_Assay In_Vivo In Vivo Studies (Xenograft Models) Cell_Assay->In_Vivo End Lead Optimization In_Vivo->End

Caption: Workflow for development of LSD1 inhibitors.

Potent inhibitors developed from this core structure have demonstrated IC₅₀ values in the low nanomolar range against LSD1 and exhibit high selectivity over related monoamine oxidases (MAO-A and MAO-B).[9][11] Furthermore, these compounds have shown significant anti-proliferative activity in various cancer cell lines.[13]

Conclusion

This compound, while not a readily available reagent, represents a valuable and synthetically accessible building block for modern drug discovery. Its central role in the architecture of potent LSD1 inhibitors underscores its importance for researchers in oncology and epigenetics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in the development of next-generation therapeutics targeting epigenetic pathways.

References

A Technical Guide to Pyridinyl-Piperidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on pyridinyl-piperidine derivatives, a versatile scaffold of significant interest in medicinal chemistry. This document covers their synthesis, diverse biological activities, and therapeutic applications, with a focus on their roles as kinase inhibitors, antiviral agents, and urease inhibitors. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and biological assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Introduction to Pyridinyl-Piperidine Derivatives

The pyridinyl-piperidine scaffold is a privileged structural motif found in a wide range of biologically active compounds. The combination of the aromatic pyridine ring and the saturated piperidine ring provides a unique three-dimensional architecture that allows for diverse substitutions and fine-tuning of physicochemical properties. This versatility has led to the development of numerous pyridinyl-piperidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide will delve into specific examples of these derivatives, highlighting their therapeutic potential.

Synthetic Methodologies

The synthesis of pyridinyl-piperidine derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry. Common strategies involve the coupling of pre-functionalized pyridine and piperidine rings or the construction of one ring onto the other.

General Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

A prevalent method for synthesizing certain pyridinyl-piperidine derivatives, particularly those with a fused pyrimidine ring system, starts from a multi-substituted pyridine precursor.

Experimental Protocol:

  • Starting Material: The synthesis typically begins with a commercially available or readily synthesized substituted pyridine, such as 2,4,7-trichloropyrido[3,2-d]pyrimidine.

  • Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine core are sequentially displaced by nucleophiles. For instance, a piperidine-containing nucleophile can be introduced at one position, while other substituents are introduced at the other positions.

  • Reaction Conditions: The reactions are typically carried out in a suitable solvent, such as acetonitrile, and may require heating under reflux.

  • Purification: The final products are purified using standard techniques like column chromatography to yield the desired 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives.

Synthesis of 1-(3-nitropyridin-2-yl)piperazine Derivatives

This class of compounds is often synthesized through a direct nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reactants: 2-chloro-3-nitropyridine is reacted with an excess of piperazine.[1]

  • Solvent and Conditions: The reaction is typically conducted in a solvent like acetonitrile and heated at reflux overnight.[1]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.[1]

Synthesis of Piperidine-Linked Pyridine Analogues as NNRTIs

The synthesis of these non-nucleoside reverse transcriptase inhibitors often involves a multi-step process to build the complex molecular architecture.

Experimental Protocol:

  • Scaffold Construction: The synthesis may start with the construction of a central diarylpyrimidine core.

  • Introduction of the Piperidine Linker: A piperidine-containing side chain is then introduced through a suitable coupling reaction.

  • Final Modification: Further modifications to the pyridine and other parts of the molecule are made to optimize antiviral activity and pharmacokinetic properties.

  • Purification: Each step is followed by appropriate purification techniques to ensure the purity of the intermediates and the final product.

Biological Activities and Therapeutic Targets

Pyridinyl-piperidine derivatives have shown promising activity against a variety of therapeutic targets. This section will focus on their roles as kinase inhibitors, urease inhibitors, and anti-HIV agents.

Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several pyridinyl-piperidine derivatives have been developed as potent kinase inhibitors.

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Its overactivation is common in many cancers.

A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been identified as potent PI3Kα and mTOR inhibitors. The structure-activity relationship (SAR) studies of these compounds have provided insights into the optimal substitutions for achieving high potency.

Table 1: In Vitro Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα and mTOR.

CompoundR7 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference Cmpd H1937
6 4-fluorophenyl315
19 1-methyl-1H-pyrazol-4-yl1025
32 1H-pyrazol-4-yl820

Data compiled from a study on novel PI3K/mTOR inhibitors.[5][6]

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyridinyl-Piperidine\nPI3K/mTOR Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PTEN -> PIP3 [arrowhead=tee, label="Inhibits"]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates"]; mTORC2 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Phosphorylates"]; mTORC1 -> fourEBP1 [label="Phosphorylates"]; S6K -> CellGrowth; fourEBP1 -> CellGrowth [arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335"]; } dot Caption: PI3K/mTOR Signaling Pathway and Inhibition.

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[7][8] Novel pyridine and pyrazolyl pyridine conjugates have been synthesized and shown to be potent inhibitors of PIM-1 kinase.

Table 2: In Vitro PIM-1 Kinase Inhibitory Activity of Pyridine and Pyrazolyl Pyridine Conjugates.

CompoundStructurePIM-1 IC50 (nM)% Inhibition
Staurosporine Reference16.795.6
Compound 5 Pyridine derivative64.683.4
Compound 9 Pyridine derivative20.493.8
Compound 10 Pyrazolyl pyridine derivative34.687.6

Data from a study on novel PIM-1 kinase inhibitors.[7][8]

Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for treating infections caused by these bacteria. Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors.

Table 3: Urease Inhibitory Activity of Pyridylpiperazine Hybrid Derivatives.

CompoundR GroupUrease IC50 (µM)
Thiourea Standard23.2 ± 11.0
5b 4-chlorophenyl2.0 ± 0.73
5c 3-chlorophenyl2.13 ± 0.82
7e 3-bromophenyl2.24 ± 1.63

Data extracted from studies on pyridylpiperazine urease inhibitors.

Anti-HIV Agents

Human Immunodeficiency Virus (HIV) is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of antiretroviral drugs that bind to and inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication. Piperidine-linked pyridine analogues have been designed and synthesized as potent NNRTIs.

Table 4: Anti-HIV-1 Activity of Piperidine-Linked Pyridine Analogues.

CompoundEC50 (nM) (Wild-Type HIV-1)CC50 (µM)Selectivity Index (SI)
Etravirine 2.22812,884
BD-c1 10≥146≥14,126
BD-e2 5.1>100>19,608

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data from a study on novel NNRTIs.[9]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for some of the key biological assays used to evaluate the activity of pyridinyl-piperidine derivatives.

Kinase Inhibition Assays

This luminescent kinase assay measures the amount of ADP produced in a kinase reaction.

Protocol:

  • Reaction Setup: A kinase reaction is set up in a 384-well plate containing the PI3Kα enzyme, the lipid substrate (e.g., PIP2:3PS), ATP, and the test compound in a suitable kinase buffer.[6][10]

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[6]

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP into ATP.[6]

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read on a plate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.[6]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Kinase Reaction\n(Kinase, Substrate, ATP, Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Incubate\n(Room Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Add ADP-Glo™ Reagent\n(Terminate reaction, Deplete ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="Add Kinase Detection Reagent\n(Convert ADP to ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Measure Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } dot Caption: ADP-Glo™ Kinase Assay Workflow.

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[2]

Protocol:

  • Reagent Preparation: Prepare solutions of PIM-1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer in kinase buffer.[2]

  • Assay Plate Setup: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.[2]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.[2]

  • FRET Measurement: Read the plate on a TR-FRET capable plate reader. The FRET signal from europium to Alexa Fluor® 647 indicates tracer binding to the kinase. Inhibition is measured as a decrease in the FRET signal.[2]

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the ammonia produced by urease activity.[5][11]

Protocol:

  • Reaction Mixture: In a test tube or 96-well plate, mix a solution of urease enzyme with the test compound at various concentrations and incubate for a short period.

  • Substrate Addition: Add a solution of urea to initiate the enzymatic reaction. Incubate at 37°C for a defined time.

  • Color Development: Stop the reaction and develop the color by adding phenol reagent (Solution A) and alkali-hypochlorite reagent (Solution B). This reacts with the ammonia produced to form a colored indophenol.[5][11]

  • Absorbance Measurement: After a further incubation period for color development, measure the absorbance at a specific wavelength (e.g., 570 nm or 625-670 nm).[5][11]

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

Anti-HIV-1 Activity Assay (MTT Method using MT-4 Cells)

This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[3][12]

Protocol:

  • Cell Seeding: Seed MT-4 cells in a 96-well microtiter plate.[3]

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Virus Infection: Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control (cells only) wells.[3]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[3]

  • Absorbance Reading: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.[3]

  • Data Analysis: Calculate the percentage of cell protection and determine the EC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Seed MT-4 cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Add serial dilutions of test compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Infect cells with HIV-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Incubate for 4-5 days", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Add MTT solution and incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Add solubilization solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step7 [label="Read absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } dot Caption: Anti-HIV-1 MTT Assay Workflow.

Conclusion

Pyridinyl-piperidine derivatives represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the generation of large and diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The examples highlighted in this guide, from kinase inhibitors for cancer therapy to urease inhibitors for combating bacterial infections and NNRTIs for HIV treatment, underscore the broad therapeutic potential of this chemical class. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential against other diseases. The detailed synthetic and biological protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and impactful field.

References

Unraveling the Biological Landscape of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, patent databases, and chemical registries, specific biological targets for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate remain unidentified in the public domain. This compound is predominantly cataloged as a chemical intermediate, a building block utilized in the synthesis of more complex molecules. While direct biological activity data for this specific molecule is not available, an examination of structurally related compounds and the broader class of piperidine derivatives can offer insights into its potential, albeit speculative, areas of pharmacological relevance.

The piperidine scaffold is a ubiquitous feature in a vast array of biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry.[1] Derivatives of piperidine have been successfully developed to target a wide range of biological pathways, leading to treatments for various conditions including pain, inflammation, psychosis, allergies, and cancer.[1] This broad utility underscores the potential for novel piperidine-containing molecules to exhibit significant biological effects.

Insights from Structurally Related Compounds

Analysis of molecules sharing structural motifs with this compound reveals a diversity of biological activities. It is crucial to emphasize that these findings do not directly implicate the same targets for the compound but rather suggest potential avenues for future investigation.

For instance, derivatives of ethyl 4-aminopiperidine-1-carboxylate have been explored for their potential as inhibitors of Akt kinases, a key node in cancer cell signaling pathways.[2] In a different therapeutic area, piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a target for antimalarial drug development.[3]

Furthermore, the pyridine ring, a core component of this compound, is a well-established pharmacophore. Pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function and other physiological processes.[4] Additionally, various pyridine carboxylic acid isomers have been explored as scaffolds for the development of a wide range of enzyme inhibitors.[5]

The Role as a Chemical Intermediate

The primary role of this compound, as documented in chemical and pharmaceutical literature, is that of a reactant in the synthesis of more elaborate molecules.[6][7] It serves as a versatile starting material, enabling the construction of diverse chemical libraries for drug discovery programs. This utility as a synthetic building block, while not indicative of its own biological activity, is a critical function in the development of new therapeutic agents.

Future Directions

The absence of specific biological target data for this compound presents an opportunity for further research. High-throughput screening campaigns against a broad range of biological targets could be employed to elucidate its potential pharmacological profile. Furthermore, computational modeling and in silico screening, based on its structural features, could help to prioritize potential targets for experimental validation.

Conclusion

References

In Silico Modeling of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a synthetic compound featuring a pyridinylpiperidine scaffold. This structural motif is present in a variety of biologically active molecules, suggesting its potential as a valuable starting point for drug discovery and development. In silico modeling offers a powerful and resource-efficient approach to explore the potential biological targets of this compound, predict its pharmacokinetic properties, and guide the design of more potent and selective derivatives. This technical guide provides a comprehensive overview of the in silico modeling workflow for this compound, aimed at researchers, scientists, and drug development professionals. The guide details methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction, and outlines experimental protocols for the validation of in silico findings.

Physicochemical Properties and Synthesis Overview

This compound has the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . While specific experimental data for this exact ester is not extensively published, the synthesis of its parent carboxylic acid, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, has been reported. A common synthetic route involves the reaction of ethyl isonipecotate with 4-chloropyridine hydrochloride in the presence of a base. The ester can be obtained through standard esterification procedures.

In Silico Modeling Workflow

A systematic in silico approach is crucial for a thorough investigation of a molecule's potential. The following workflow outlines the key steps from initial structure preparation to detailed interaction analysis.

In_Silico_Workflow cluster_prep Preparation cluster_core Core Modeling cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (Binding Pose Prediction, Scoring) Ligand_Prep->Docking ADMET ADMET Prediction (Pharmacokinetic & Toxicity Profiling) Ligand_Prep->ADMET Target_ID Target Identification (Literature & Database Mining) Target_Prep Target Preparation (PDB Structure, Cleaning, Protonation) Target_ID->Target_Prep Target_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Interaction Dynamics) Docking->MD_Sim Select Best Pose(s) Binding_Analysis Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Binding_Analysis Experimental_Validation Experimental Validation (Binding & Functional Assays) ADMET->Experimental_Validation Binding_Analysis->Experimental_Validation

Figure 1: A generalized workflow for the in silico modeling of small molecules.
Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound. This can be achieved using software such as Avogadro, ChemDraw, or online tools. Subsequent energy minimization using a suitable force field (e.g., MMFF94 or UFF) is essential to obtain a low-energy, stable conformation.

Target Identification

Based on the prevalence of the pyridinylpiperidine scaffold in bioactive compounds, several potential protein targets can be hypothesized. Literature and database mining (e.g., ChEMBL, PubChem) for structurally similar molecules suggest potential interactions with:

  • Histone Deacetylases (HDACs): Many piperidine-based compounds are known to be HDAC inhibitors.

  • Proteasome: Piperidine carboxamides have been identified as inhibitors of the proteasome, particularly in the context of antimalarial drug discovery.

  • Tubulin: The piperidine ring is a feature in some compounds that interact with tubulin, disrupting microtubule dynamics.

For the purpose of this guide, we will consider these three protein families as potential targets for our in silico investigation.

Target Preparation

Three-dimensional structures of the selected protein targets can be obtained from the Protein Data Bank (PDB). It is critical to prepare these structures by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning correct protonation states for the amino acid residues, especially those in the active site.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides insights into the binding mode and affinity.

Docking Protocol
  • Grid Generation: Define a docking grid box that encompasses the active site of the target protein.

  • Ligand Docking: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to place the prepared ligand into the defined grid box. The program will generate multiple binding poses.

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Predicted Binding Data (Hypothetical)

The following table summarizes the kind of quantitative data that would be generated from molecular docking studies against the potential targets. The values presented are hypothetical and for illustrative purposes.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HDAC23MAX-8.5HIS142, HIS143, TYR306
20S Proteasome (β5 subunit)5L42-9.2THR1, LYS33, GLY47
β-Tubulin1JFF-7.9CYS241, LEU248, ALA316

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of interactions over time.

MD Simulation Protocol
  • System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization: The entire system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm).

  • Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns or more) to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify persistent ligand-protein interactions.

Predicted Stability and Interaction Data (Hypothetical)

This table illustrates the type of data obtained from MD simulations.

ComplexAverage RMSD (Å)Key Persistent Interactions (Hypothetical)
HDAC2 - Ligand1.8 ± 0.3Hydrogen bond with HIS142, Water-bridged interaction with ASP179
Proteasome - Ligand2.1 ± 0.4Hydrophobic interactions with VAL31, ILE35
β-Tubulin - Ligand2.5 ± 0.5Pi-pi stacking with TYR224

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities.

ADMET Prediction Tools

Various online tools and software packages (e.g., SwissADME, pkCSM, ADMETlab) can be used to predict a wide range of pharmacokinetic and toxicological properties based on the molecule's structure.

Predicted ADMET Properties (Hypothetical)

The following table summarizes hypothetical ADMET predictions for this compound.

PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability (logPapp)> 0.9High
Human Intestinal Absorption> 90%High
Distribution
Volume of Distribution (VDss)> 0.45 L/kgGood distribution
Blood-Brain Barrier PermeabilityYesPotential for CNS activity
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 substrates
Excretion
Total Clearance (logCltot)~ 0.5 L/h/kgModerate clearance
Toxicity
AMES ToxicityNon-mutagenicLow risk of mutagenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Signaling Pathways

Understanding the potential downstream effects of inhibiting the identified targets is essential. The following diagrams illustrate the signaling pathways associated with HDACs, the proteasome, and tubulin.

HDAC_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylation Acetylation ↑ Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 2: Simplified HDAC signaling pathway.

Proteasome_Pathway Proteasome Proteasome Ub_Proteins Ubiquitinated Proteins (e.g., cyclins, IκB) Proteasome->Ub_Proteins Degradation Protein_Degradation Protein Degradation ↓ Ub_Proteins->Protein_Degradation Protein_Accumulation Protein Accumulation Protein_Degradation->Protein_Accumulation Cell_Cycle_Dysregulation Cell Cycle Dysregulation Protein_Accumulation->Cell_Cycle_Dysregulation NFkB_Activation NF-κB Activation Inhibition Protein_Accumulation->NFkB_Activation Apoptosis Apoptosis Cell_Cycle_Dysregulation->Apoptosis NFkB_Activation->Apoptosis

Figure 3: Proteasome degradation pathway overview.

Tubulin_Pathway Tubulin Tubulin Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Defect Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 4: Tubulin disruption and apoptosis pathway.

Experimental Validation

The validation of in silico predictions through experimental assays is a critical step in the drug discovery process.[1][2] The following are detailed protocols for assays relevant to the potential targets of this compound.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs using a fluorescent substrate.[3][4]

  • Materials:

    • Purified HDAC enzyme or nuclear extract

    • HDAC Assay Buffer

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC inhibitor (e.g., Trichostatin A or SAHA) as a control

    • Developer solution (containing Trypsin)

    • Black 96-well microplate

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the test compound (this compound) in HDAC Assay Buffer.

    • In a 96-well plate, add the HDAC enzyme to each well.

    • Add the test compound dilutions or control inhibitor to the respective wells.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate for a further 15-30 minutes at 37°C.

    • Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Proteasome Activity Assay (Fluorometric)

This assay quantifies the chymotrypsin-like activity of the proteasome.[5][6][7]

  • Materials:

    • Cell lysate containing proteasomes or purified 20S proteasome

    • Proteasome Assay Buffer

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

    • Proteasome inhibitor (e.g., MG-132) as a control

    • Black 96-well microplate

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the test compound in Proteasome Assay Buffer.

    • In a 96-well plate, add the cell lysate or purified proteasome to each well.

    • Add the test compound dilutions or control inhibitor.

    • Initiate the reaction by adding the fluorogenic proteasome substrate.

    • Incubate the plate at 37°C, protecting it from light.

    • Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

    • Determine the rate of reaction and calculate the percentage of inhibition and IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[8]

  • Materials:

    • Purified tubulin protein (>97% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • Test compound and controls (e.g., colchicine, paclitaxel) dissolved in DMSO

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Protocol:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, prepare the tubulin solution in General Tubulin Buffer and add GTP and glycerol.

    • Pipette the test compound dilutions and controls into a pre-chilled 96-well plate.

    • To initiate polymerization, add the ice-cold tubulin/GTP/glycerol mixture to each well.

    • Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm at regular intervals for 60 minutes.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for the initial characterization of this compound. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently generate hypotheses about its biological targets and pharmacokinetic profile. The subsequent experimental validation using the described protocols is essential to confirm these computational predictions and to further guide the development of this promising chemical scaffold for therapeutic applications. This integrated strategy of computational and experimental methods accelerates the drug discovery process, enabling a more focused and resource-effective path towards novel therapeutics.

References

A Comprehensive Technical Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a pyridine group at the nitrogen atom and an ethyl carboxylate at the 4-position. While this specific molecule is not extensively documented in publicly available scientific literature as a standalone therapeutic agent or a key component of major signaling pathway studies, its structural motifs are of significant interest in medicinal chemistry. The piperidine and pyridine moieties are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. This guide provides a detailed overview of its chemical identity, a proposed synthesis protocol based on established chemical reactions for analogous structures, and a discussion of its potential, yet currently undocumented, role in drug discovery and development.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

IdentifierValue
IUPAC Name This compound
Synonyms 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester; 3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid ethyl ester
CAS Number 121912-29-6
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Appearance Not widely reported; likely a solid or oil
Solubility Expected to be soluble in common organic solvents

Synthesis and Experimental Protocols

Therefore, a direct synthesis of this compound would likely involve the N-arylation of ethyl piperidine-4-carboxylate with a suitable 4-substituted pyridine, such as 4-chloropyridine or 4-fluoropyridine.

Proposed Experimental Protocol: N-Arylation of Ethyl piperidine-4-carboxylate

This proposed protocol is based on common methods for the synthesis of N-aryl piperidines.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 4-Chloropyridine hydrochloride (or 4-fluoropyridine)

  • A suitable base (e.g., potassium carbonate, triethylamine, or sodium tert-butoxide)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)

  • Palladium catalyst (optional, for Buchwald-Hartwig amination, e.g., Pd₂(dba)₃)

  • Ligand for palladium catalyst (optional, e.g., BINAP, Xantphos)

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) and 4-chloropyridine hydrochloride (1-1.2 equivalents) in a suitable solvent, add the base (2-3 equivalents).

  • If a palladium-catalyzed reaction is employed, the palladium precursor and ligand are added at this stage.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the temperature typically between 80-150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Logical Workflow for the Proposed Synthesis:

G Proposed Synthesis Workflow Reactants Ethyl piperidine-4-carboxylate + 4-Halopyridine Reaction N-Arylation Reaction (Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G Hypothetical Drug Discovery Pathway cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Trials Compound This compound HTS High-Throughput Screening Compound->HTS Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Methodological & Application

Application Notes and Protocols: Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a 1,4'-bipiperidine core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The piperidine and pyridine rings are common motifs in numerous pharmaceuticals, recognized for their ability to form key interactions with biological targets. The ester functional group in this compound provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activity of structurally related compounds. It also includes a detailed protocol for the synthesis of its precursor, 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

Potential Medicinal Chemistry Applications

While specific biological data for this compound is not extensively available in the public domain, the 1,4'-bipiperidine scaffold is a key component in compounds targeting various biological entities. These applications suggest potential areas of investigation for the title compound and its derivatives.

Kinase Inhibition

Derivatives of the 1,4'-bipiperidine scaffold have been explored as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For instance, compounds incorporating a 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine moiety have been developed as potent and selective inhibitors of Protein Kinase B (Akt).

Hypothetical Screening Workflow for Kinase Inhibition:

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Lead Optimization start Synthesize/Acquire This compound prep Prepare Stock Solutions (e.g., in DMSO) start->prep assay High-Throughput Kinase Assay (e.g., Kinase-Glo®, TR-FRET) prep->assay data1 Measure Kinase Activity Inhibition assay->data1 ic50 IC50 Determination (Dose-Response Curve) data1->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cellular Cell-Based Assays (e.g., Western Blot for p-Akt) selectivity->cellular sar Structure-Activity Relationship (SAR) Studies cellular->sar adme ADME/Tox Profiling sar->adme

Caption: Workflow for evaluating kinase inhibitory activity.

GPCR Ligand Development

The 1,4'-bipiperidine framework is also a common feature in ligands for G-protein coupled receptors (GPCRs). Modifications of this scaffold can lead to compounds with high affinity and selectivity for various GPCRs, which are implicated in a wide range of physiological processes and are major drug targets.

Representative GPCR Signaling Pathway:

GPCR_Signaling ligand Ligand (e.g., Bipiperidine Derivative) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream Signal Transduction

Caption: Simplified GPCR signaling cascade.

Quantitative Data for Structurally Related Compounds

Compound ClassTargetActivity (IC₅₀/Kᵢ)Reference
1-(Pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesAkt11-100 nM[1]
1-Aryl-3-(1-acylpiperidin-4-yl)ureasSoluble Epoxide Hydrolase (sEH)1-50 nMNot directly cited
N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamidesLeishmania CYP510.1-10 µM[2]

Experimental Protocols

Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor to this compound.

Materials:

  • 4-Chloropyridine hydrochloride

  • Triethylamine

  • Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

  • Ethanol

  • Water

  • Chloroform

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a sealed reaction tube, dissolve 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 mL) in a mixture of ethanol (10 mL) and water (30 mL).

  • To this solution, add ethyl isonipecotate (10.00 g).

  • Seal the tube and heat the reaction mixture at 150 °C for 96 hours.

  • After the reaction is complete, allow the tube to cool to room temperature.

  • Add ethanol to the reaction mixture and filter to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Suspend the resulting residue in chloroform.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from a water-N,N-dimethylformamide mixture to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid (10.34 g).

Characterization:

The product can be characterized by various analytical techniques, including:

  • Mass Spectrometry (MS): To confirm the molecular weight. For example, using APCI-MS, the expected [M+H]⁺ ion would be at m/z 207.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Esterification to this compound

The synthesized 1-(pyridin-4-yl)piperidine-4-carboxylic acid can be converted to its corresponding ethyl ester via standard esterification methods, such as Fischer esterification.

General Protocol (Fischer Esterification):

  • Suspend 1-(pyridin-4-yl)piperidine-4-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry research. Based on the biological activities of structurally related compounds, this molecule and its derivatives hold promise for the development of novel therapeutics, particularly in the areas of kinase inhibition and GPCR modulation. The provided synthetic protocols offer a starting point for the preparation and further functionalization of this interesting chemical entity. Further biological evaluation of this compound is warranted to elucidate its specific pharmacological profile and therapeutic potential.

References

Application Note and Protocol for the Derivatization of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a versatile bifunctional molecule featuring a reactive ester moiety and a basic piperidine-pyridine core. This structure is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a detailed two-step protocol for the derivatization of the carboxylate group. The protocol first describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the amide coupling of the acid with a primary amine to generate a new amide derivative. This method is fundamental for creating libraries of compounds for screening and lead optimization.

Key Experiments and Methodologies

The derivatization process is divided into two main experimental protocols:

  • Hydrolysis of this compound: The ethyl ester is saponified using a strong base to yield the corresponding carboxylic acid salt, which is subsequently neutralized to obtain the free carboxylic acid.

  • Amide Coupling of 1-(pyridin-4-yl)piperidine-4-carboxylic acid: The resulting carboxylic acid is coupled with a representative primary amine using a standard peptide coupling reagent to form the desired amide.

These protocols are based on well-established chemical transformations for ester hydrolysis and amide bond formation.[1][2][3]

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in methanol (10 mL per gram of starting material).

  • In a separate beaker, prepare a 2M solution of sodium hydroxide in deionized water.

  • Add the 2M NaOH solution (2.0 eq) to the methanolic solution of the ester at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water (10 mL) to the residue to dissolve the sodium salt of the product.

  • Cool the aqueous solution in an ice bath and acidify to pH ~6 by the dropwise addition of 1M HCl. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

  • The purity and identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling of 1-(pyridin-4-yl)piperidine-4-carboxylic acid with a Primary Amine

This protocol describes the formation of an amide bond between the carboxylic acid and a representative primary amine (e.g., benzylamine).

Materials:

  • 1-(pyridin-4-yl)piperidine-4-carboxylic acid (from Protocol 1)

  • Benzylamine (or other primary amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(pyridin-4-yl)piperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF (20 mL per gram of acid).

  • Add HOBt (1.2 eq) and the primary amine (e.g., benzylamine, 1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate flask, dissolve DCC or EDC (1.2 eq) in a small amount of anhydrous DCM or DMF.

  • Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables should be used to record the quantitative data from the experiments.

Table 1: Reaction Parameters and Yield for Hydrolysis

ParameterValue
Starting Material Mass (g)
Moles of Starting Material
Moles of NaOH
Reaction Time (h)
Product Mass (g)
Theoretical Yield (g)
Percentage Yield (%)

Table 2: Reaction Parameters and Yield for Amide Coupling

ParameterValue
Carboxylic Acid Mass (g)
Moles of Carboxylic Acid
Primary Amine Used
Moles of Primary Amine
Coupling Reagent Used
Moles of Coupling Reagent
Reaction Time (h)
Purified Product Mass (g)
Theoretical Yield (g)
Percentage Yield (%)

Table 3: Analytical Characterization Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Purity (e.g., by HPLC)
1-(pyridin-4-yl)piperidine-4-carboxylic acid
Final Amide Product

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow.

hydrolysis_pathway start This compound intermediate Sodium 1-(pyridin-4-yl)piperidine-4-carboxylate start->intermediate 1. NaOH, MeOH/H₂O 2. Reflux product 1-(pyridin-4-yl)piperidine-4-carboxylic acid intermediate->product HCl (aq)

Caption: Chemical pathway for the hydrolysis of the ethyl ester.

amidation_pathway start 1-(pyridin-4-yl)piperidine-4-carboxylic acid product Amide Derivative start->product 1. Primary Amine, Coupling Reagent (DCC/EDC), HOBt 2. DIPEA, DCM/DMF

Caption: Chemical pathway for the amide coupling reaction.

experimental_workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_coupling Protocol 2: Amide Coupling hydrolysis_start Dissolve Ester in MeOH add_naoh Add NaOH Solution hydrolysis_start->add_naoh reflux Heat to Reflux add_naoh->reflux monitor_hydrolysis Monitor Reaction (TLC/LC-MS) reflux->monitor_hydrolysis workup_hydrolysis Workup: - Evaporate MeOH - Acidify with HCl - Filter and Dry monitor_hydrolysis->workup_hydrolysis hydrolysis_product Carboxylic Acid Product workup_hydrolysis->hydrolysis_product coupling_start Dissolve Acid in Anhydrous Solvent hydrolysis_product->coupling_start Use as starting material add_reagents Add Amine, HOBt, DIPEA coupling_start->add_reagents add_coupling_agent Add Coupling Reagent (DCC/EDC) add_reagents->add_coupling_agent stir Stir at Room Temperature add_coupling_agent->stir monitor_coupling Monitor Reaction (TLC/LC-MS) stir->monitor_coupling workup_coupling Workup: - Filter (if DCC) - Aqueous Wash - Dry and Concentrate monitor_coupling->workup_coupling purify Purify by Chromatography workup_coupling->purify coupling_product Final Amide Product purify->coupling_product

Caption: Experimental workflow for the two-step derivatization.

References

Application Notes and Protocols: 1-Aryl-piperidine-4-carboxylate Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-aryl-piperidine-4-carboxylate scaffold is a privileged structure in medicinal chemistry and neuroscience research, forming the core of numerous biologically active compounds. While specific research on Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is limited, indicating its probable role as a synthetic intermediate, its structural analogs have shown significant activity at various central nervous system (CNS) targets. These derivatives are instrumental in the investigation of neurological and psychiatric disorders due to their ability to modulate key neurotransmitter systems.

This document provides an overview of the major applications of 1-aryl-piperidine-4-carboxylate derivatives in neuroscience, with a focus on their roles as potential antipsychotics, cognitive enhancers, and modulators of muscarinic receptors. The provided protocols are representative methodologies based on studies of structurally related compounds.

I. Applications in Neuroscience Research

The versatility of the 1-aryl-piperidine-4-carboxylate core allows for molecular modifications that confer affinity and selectivity for a range of neuronal targets. Key research applications include:

  • Antipsychotic Drug Discovery: Many derivatives exhibit antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors, a hallmark of atypical antipsychotics used in the treatment of schizophrenia. The aryl group and substitutions on the piperidine ring are critical for modulating receptor affinity and functional activity.[1]

  • Cognitive Enhancement and Alzheimer's Disease Research: The piperidine moiety is a common feature in acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a strategy employed to manage the symptoms of Alzheimer's disease.[2][3]

  • Modulation of Muscarinic Acetylcholine Receptors (mAChRs): Certain analogs act as positive allosteric modulators (PAMs) of muscarinic receptors, such as the M₄ subtype. M₄ PAMs are of interest for treating the cognitive and negative symptoms of schizophrenia with a potentially better side-effect profile than traditional antipsychotics.[4][5]

  • Neuropathic and Inflammatory Pain Research: Some derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids. Inhibition of sEH can reduce neuroinflammation and pain.[6]

  • Serotonergic System Modulation: The 1-arylpiperazine substructure, closely related to 1-aryl-piperidine, is a well-known pharmacophore for serotonin receptor ligands, with applications in the study and treatment of depression and anxiety.[7][8]

II. Quantitative Data Summary

The following tables summarize representative quantitative data for various 1-aryl-piperidine derivatives from the literature, illustrating their potency at different neuroscience-related targets.

Table 1: Receptor Binding Affinities of an Antipsychotic Candidate

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)
9f Dopamine D₂15.3
Serotonin 5-HT₂ₐ28.7
Serotonin 5-HT₁ₐ>1000
Data adapted from a study on aryl-piperidine derivatives as potential antipsychotic agents.[1]

Table 2: Acetylcholinesterase Inhibition by a Piperidine Derivative

CompoundTarget EnzymeInhibitory Concentration (IC₅₀, nM)
21 Acetylcholinesterase (AChE)0.56
Butyrylcholinesterase (BuChE)>10,000
Data from a study on 1-benzyl-piperidine derivatives as AChE inhibitors.[2]

Table 3: Muscarinic M₄ Receptor Modulation by a Pyrazol-4-yl-pyridine Derivative

CompoundParameterValue
12 Allosteric Binding Affinity (pK₉)7.8
Cooperativity with Acetylcholine (logα)1.5
Data from a study identifying a selective M₄ positive allosteric modulator.[4][5]

III. Experimental Protocols

The following are detailed protocols for key experiments typically performed to characterize the neuroscience applications of 1-aryl-piperidine-4-carboxylate derivatives.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for a specific CNS receptor (e.g., Dopamine D₂).

Materials:

  • Test compound (e.g., a 1-aryl-piperidine derivative)

  • Radioligand (e.g., [³H]-Spiperone for D₂ receptors)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding competitor (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To measure the ability of a test compound to inhibit the activity of acetylcholinesterase.

Materials:

  • Test compound

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the phosphate buffer.

  • In a 96-well plate, add the AChE enzyme solution, DTNB, and either the test compound or buffer (for control).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using the microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IV. Visualizations

Signaling Pathway Diagram

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Allosteric Modulation ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (e.g., M4) ACh->mAChR Binds G_protein G-protein mAChR->G_protein Activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibits cAMP cAMP Adenylyl_cyclase->cAMP Decreases Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Leads to PAM 1-Aryl-piperidine Derivative (PAM) PAM->mAChR Enhances ACh Binding and Signaling

Caption: Signaling pathway of a muscarinic M₄ receptor positive allosteric modulator (PAM).

Experimental Workflow Diagram

G cluster_in_vivo Preclinical Evaluation start Start: Synthesize 1-Aryl-piperidine Derivative binding_assay In Vitro Receptor Binding Assays (e.g., D2, 5-HT2A, M4) start->binding_assay functional_assay In Vitro Functional Assays (e.g., AChE Inhibition, cAMP Assay) start->functional_assay data_analysis1 Determine Ki and IC50 Values binding_assay->data_analysis1 functional_assay->data_analysis1 pk_studies Pharmacokinetic Studies (ADME) data_analysis1->pk_studies behavioral_models In Vivo Behavioral Models (e.g., Novel Object Recognition, Prepulse Inhibition) pk_studies->behavioral_models data_analysis2 Assess Efficacy and Blood-Brain Barrier Penetration behavioral_models->data_analysis2 lead_optimization Lead Optimization data_analysis2->lead_optimization

Caption: General workflow for the preclinical evaluation of a novel 1-aryl-piperidine derivative.

Logical Relationship Diagram

G cluster_applications Potential Neuroscience Applications cluster_mechanisms Primary Mechanisms of Action scaffold 1-Aryl-piperidine-4-carboxylate Scaffold d2_5ht2a_antagonism D2/5-HT2A Antagonism scaffold->d2_5ht2a_antagonism ache_inhibition AChE Inhibition scaffold->ache_inhibition seh_inhibition sEH Inhibition scaffold->seh_inhibition serotonin_modulation Serotonin Receptor Modulation scaffold->serotonin_modulation antipsychotic Antipsychotic alzheimers Alzheimer's Disease pain Neuropathic Pain anxiety_depression Anxiety/Depression d2_5ht2a_antagonism->antipsychotic ache_inhibition->alzheimers seh_inhibition->pain serotonin_modulation->anxiety_depression

Caption: Relationship between the core scaffold, mechanisms of action, and applications.

References

Application Notes and Protocols for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with the reactive ester functionality and the basic pyridinyl moiety, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this building block and its subsequent application in the preparation of Active Pharmaceutical Ingredients (APIs), with a focus on its potential use in the development of Rho kinase (ROCK) inhibitors.

Synthesis of the Building Block: this compound

The synthesis of the title compound can be achieved through a two-step process involving an N-arylation reaction followed by esterification.

Step 1: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

A common method for the N-arylation of piperidines is the reaction of a piperidine derivative with an activated pyridine, such as 4-chloropyridine.

Experimental Protocol:

A mixture of 4-chloropyridine hydrochloride (9.55 g), triethylamine (26.0 ml), ethyl isonipecotate (10.00 g), ethanol (10 ml), and water (30 ml) is heated in a sealed tube at 150°C for 96 hours.[1] After cooling, ethanol is added to the reaction mixture, and any insoluble material is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is suspended in chloroform, and the precipitate is collected by filtration. The crude product is recrystallized from a mixture of water and N,N-dimethylformamide to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountYield (%)
4-Chloropyridine hydrochloride150.019.55 g-
Ethyl isonipecotate157.2110.00 g-
1-(Pyridin-4-yl)piperidine-4-carboxylic acid206.2310.34 g~60%
Step 2: Esterification to this compound

The carboxylic acid can be converted to its corresponding ethyl ester via standard esterification methods, such as Fischer esterification.

Experimental Protocol:

1-(Pyridin-4-yl)piperidine-4-carboxylic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Application in API Synthesis: A Potential Route to Rho Kinase (ROCK) Inhibitors

The 1-(pyridin-4-yl)piperidine-4-carboxamide moiety is a key structural feature in a number of potent and selective Rho kinase (ROCK) inhibitors. These inhibitors have therapeutic potential in a variety of diseases, including cardiovascular disorders, glaucoma, and cancer. The following section outlines a potential synthetic route to a key intermediate for an aminofurazan-based ROCK inhibitor, utilizing this compound.

Proposed Synthesis of a ROCK Inhibitor Intermediate

The ethyl ester of the building block can be readily converted to a carboxamide through amidation with a suitable amine.

Experimental Protocol: Amidation

To a solution of this compound in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane), an equimolar amount of the desired amine (e.g., an aminofurazan derivative) is added, along with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt). A non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), is also added to the reaction mixture. The reaction is stirred at room temperature until completion. The product is then isolated through standard work-up procedures, which may include aqueous extraction and purification by column chromatography.

Quantitative Data for a Representative Amidation Reaction:

Reactant/ProductMolecular Weight ( g/mol )AmountYield (%)
This compound234.291.0 eq-
AmineVariable1.1 eq-
EDC191.701.2 eq-
HOBt135.131.2 eq-
DIPEA129.242.0 eq70-90% (Typical)
N-Substituted 1-(pyridin-4-yl)piperidine-4-carboxamideVariable--

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Building Block cluster_1 API Synthesis Ethyl Isonipecotate Ethyl Isonipecotate N-Arylation N-Arylation Ethyl Isonipecotate->N-Arylation 4-Chloropyridine HCl 4-Chloropyridine HCl 4-Chloropyridine HCl->N-Arylation 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid N-Arylation->1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Esterification Esterification 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid->Esterification This compound This compound Esterification->this compound Amidation Amidation This compound->Amidation Aminofurazan Derivative Aminofurazan Derivative Aminofurazan Derivative->Amidation ROCK Inhibitor Intermediate ROCK Inhibitor Intermediate Amidation->ROCK Inhibitor Intermediate

Caption: Synthetic workflow for the preparation of the building block and its application in the synthesis of a ROCK inhibitor intermediate.

Rho Kinase (ROCK) Signaling Pathway

G GPCRs / RTKs GPCRs / RTKs RhoA-GDP (inactive) RhoA-GDP (inactive) GPCRs / RTKs->RhoA-GDP (inactive) GEFs RhoA-GTP (active) RhoA-GTP (active) RhoA-GDP (inactive)->RhoA-GTP (active) ROCK ROCK RhoA-GTP (active)->ROCK Activation MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibition Phospho-MLC Phospho-MLC MLC Phosphatase->Phospho-MLC Dephosphorylation MLC MLC MLC->Phospho-MLC Phosphorylation Actin-Myosin Contraction Actin-Myosin Contraction Phospho-MLC->Actin-Myosin Contraction ROCK_Inhibitor ROCK Inhibitor ROCK_Inhibitor->ROCK Inhibition

Caption: Simplified diagram of the Rho Kinase (ROCK) signaling pathway and the point of intervention for ROCK inhibitors.

References

Application Notes and Protocols for the Quantification of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₂N/A
Molecular Weight246.31 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in methanol, acetonitrile, DMSON/A
UV ChromophorePyridine ringN/A
Ionizable GroupPyridinyl nitrogen, Piperidine nitrogenN/A

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high sensitivity and selectivity, particularly in complex biological matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk drug substances and simple formulations where high sensitivity is not required. The presence of the pyridine ring allows for strong UV absorbance.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Quantify the analyte by constructing a calibration curve of peak area versus concentration.

    • Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is ideal for quantifying this compound in complex matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion (Q1) m/z 247.1 → Product ion (Q3) m/z 174.1 (quantifier) and m/z 122.1 (qualifier).

      • Internal Standard (IS): (e.g., a deuterated analog or a structurally similar compound) - to be determined based on availability.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of ice-cold acetonitrile (protein precipitation).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • Data Analysis:

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the two analytical methods. These are typical values and may vary based on instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL

Visualizations

Workflow for Analytical Method Development and Validation

Figure 1: General Workflow for Analytical Method Development and Validation A Define Analytical Requirements B Literature Search & Physicochemical Property Assessment A->B C Method Development (e.g., HPLC, LC-MS/MS) B->C D Method Optimization C->D E Method Validation (ICH Guidelines) D->E F Routine Sample Analysis E->F

Caption: General workflow for analytical method development.

Experimental Workflow for LC-MS/MS Quantification

Figure 2: Experimental Workflow for LC-MS/MS Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Spiking (with Internal Standard) P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 A1 LC Separation (C18 Column) P5->A1 A2 ESI Ionization (Positive Mode) A1->A2 A3 Tandem MS Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Construction D1->D2 D3 Concentration Calculation D2->D3

Caption: LC-MS/MS quantification workflow.

Application Note and Protocols for the Formulation of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the formulation of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate for use in in vivo research. The selection of an appropriate vehicle is critical for ensuring accurate dosing, maximizing bioavailability, and minimizing vehicle-related toxicity. Due to the limited publicly available data on the physicochemical properties of this specific compound, a systematic approach to formulation development is recommended, starting with solubility screening. This guide outlines procedures for preparing solutions, co-solvent systems, and suspensions, along with standard protocols for oral gavage and intravenous administration in rodents.

Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing a suitable formulation. Key data for this compound is summarized below. Researchers should consider empirically determining properties marked as "Not Available."

PropertyValueSource/Comment
Chemical Name This compound-
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.297 g/mol [1]
Appearance Not AvailableTypically a solid or oil at room temperature. Visual inspection is required.
Solubility Not AvailableCrucial for formulation development. A solubility screening protocol is provided below. The dihydrochloride salt form suggests potential for aqueous solubility.[2]
pKa Not AvailablePredicted basic pKa due to the pyridine and piperidine nitrogens. This will influence solubility in acidic pH.
LogP Not AvailableIndicates the lipophilicity of the compound, which affects absorption and distribution.
Stability Stable under normal conditions. Air sensitive.[3]Store in a dry, cool, well-ventilated place, potentially under an inert atmosphere like nitrogen. Incompatible with strong acids, bases, and oxidizing agents.[3]

Recommended Vehicles for In Vivo Formulation

The choice of vehicle depends on the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[4][5] Below is a summary of common vehicles.

Vehicle TypeExamplesProperties & Considerations
Aqueous Sterile Water, 0.9% Saline, Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds. Isotonic solutions like saline and PBS are preferred for parenteral routes to minimize irritation.[5]
Aqueous Suspension 0.5-1% Methylcellulose (MC), 0.5-1% Carboxymethylcellulose (CMC)For poorly water-soluble compounds. Requires a suspending agent to ensure uniform dosing. Must be homogenized before each administration.[4]
Co-Solvents DMSO, Ethanol, Polyethylene Glycol 300/400 (PEG300/400), Propylene GlycolUsed to dissolve lipophilic or poorly soluble compounds. Often used in combination (e.g., DMSO/PEG/Water). Final concentration of organic solvent should be minimized to avoid toxicity.[4][5]
Lipid-Based Corn oil, Sesame oil, Miglyol 812Suitable for highly lipophilic compounds, particularly for oral administration to enhance absorption.[5]
Surfactants Tween 80, Cremophor ELOften added to co-solvent or suspension formulations to improve wetting and solubility. Can have biological effects and potential for toxicity.[4]

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation selection.

Materials:

  • This compound

  • Selection of vehicles (e.g., Water, 0.9% Saline, PBS pH 7.4, 0.5% MC in water, PEG400, DMSO, Corn Oil)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

Methodology:

  • Weigh 1-5 mg of the compound into a pre-weighed vial.

  • Add a small, measured volume of the first vehicle (e.g., 100 µL).

  • Vortex vigorously for 1-2 minutes.

  • Place the vial on an orbital shaker at room temperature for 1-2 hours to facilitate dissolution.

  • Visually inspect for undissolved particles. If the compound has completely dissolved, it is soluble at or above the current concentration.

  • If dissolved, add more compound in small, weighed increments, repeating steps 3-5 until a saturated solution (visible solid precipitate) is formed.

  • If the initial amount did not dissolve, add more vehicle in measured increments, repeating steps 3-5 until the compound fully dissolves.

  • Calculate the approximate solubility in mg/mL for each vehicle.

  • Record results in a structured table.

Protocol 2: Preparation of a Co-solvent Formulation (Example: 10% DMSO / 40% PEG400 / 50% Saline)

Objective: To prepare a solution of the compound for parenteral or oral administration when aqueous solubility is limited.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile 0.9% Saline

  • Sterile vials and syringes

  • Vortex mixer

Methodology:

  • Calculate the required amount of compound and each vehicle component based on the desired final concentration and volume.

  • Weigh the compound into a sterile glass vial.

  • Add the required volume of DMSO to the vial. Vortex until the compound is completely dissolved.

  • Add the required volume of PEG400. Vortex until the solution is homogeneous.

  • Slowly add the sterile saline dropwise while continuously vortexing. This slow addition is crucial to prevent the compound from precipitating out of solution.[4]

  • Visually inspect the final formulation for any cloudiness or precipitation. If the solution is clear, it is ready for use.

  • Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. Always run a vehicle-only control group in animal studies.[5]

Protocol 3: Preparation of a Suspension Formulation (Example: 0.5% Methylcellulose)

Objective: To prepare a uniform suspension for oral administration of a poorly soluble compound.

Materials:

  • This compound

  • Methylcellulose (MC) or Carboxymethylcellulose (CMC)

  • Purified water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare the 0.5% MC vehicle: Slowly add 0.5 g of MC to 100 mL of hot water (~60-70°C) while stirring to disperse the powder. Then, cool the mixture in an ice bath while continuing to stir until a clear, viscous solution forms. Store at 4°C.

  • Weigh the required amount of the compound and place it in a mortar.

  • Add a few drops of the 0.5% MC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step wets the compound and prevents clumping.[4]

  • Gradually add the remaining volume of the 0.5% MC vehicle in small portions while continuously stirring or triturating.

  • Transfer the suspension to a suitable container. Stir continuously with a magnetic stir bar before and during dose administration to ensure a homogenous suspension.

In Vivo Administration Protocols

Protocol 4: Administration via Oral Gavage (Mouse/Rat)

Objective: To accurately deliver a specified volume of the formulation directly into the stomach.

Materials:

  • Prepared formulation

  • Appropriately sized gavage needles (flexible or rounded-tip preferred).[6][7]

    • Mouse: 18-20 gauge, 1.5 inches long.[6][8]

    • Rat: 16-18 gauge, 2-3 inches long.[6][8]

  • Syringes

  • Animal scale

Methodology:

  • Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[6][8]

  • Determine the correct insertion depth of the gavage needle by measuring from the animal's snout to the last rib (xiphoid process) and mark the needle.[6][8]

  • Properly restrain the animal, ensuring the head and neck are extended to create a straight line to the esophagus.[8]

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal may swallow as the tube passes.[8]

  • The tube should pass smoothly without resistance. If resistance is met, withdraw and try again. Do not force the needle.[8]

  • Once the needle is inserted to the pre-measured depth, administer the formulation slowly.

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for at least 5-10 minutes post-dosing for any signs of respiratory distress.[8][9]

Protocol 5: Administration via Intravenous (IV) Injection (Mouse)

Objective: To deliver the formulation directly into the systemic circulation via the lateral tail vein.

Materials:

  • Prepared, sterile, particle-free formulation

  • Mouse restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge).[10][11]

  • 70% alcohol wipes

Methodology:

  • Warm the mouse's tail using a heat source for a few minutes to dilate the lateral veins, making them more visible.[11][12]

  • Load the syringe with the correct volume of formulation and remove all air bubbles. The maximum recommended bolus injection volume is 5 mL/kg.[10]

  • Place the mouse in a restrainer.

  • Wipe the tail with an alcohol pad.

  • Identify one of the two lateral tail veins.

  • With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the tail. Start the injection attempt towards the distal end of the tail.[11][12]

  • A successful insertion may result in a small flash of blood in the needle hub.

  • Inject the solution slowly and steadily. If there is resistance or a blister forms, the needle is not in the vein. Withdraw, move to a more proximal site on the vein, and try again with a fresh needle if necessary.[11][13]

  • After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Visualized Workflows

FormulationDevelopmentWorkflow start Start: Obtain Compound (this compound) solubility Protocol 1: Solubility Screening (Aqueous & Organic Vehicles) start->solubility decision_soluble Is aqueous solubility sufficient for dosing? solubility->decision_soluble aqueous_form Formulate as simple aqueous solution (Saline or PBS) decision_soluble->aqueous_form Yes co_solvent Protocol 2: Develop Co-solvent Formulation decision_soluble->co_solvent No stability Assess Formulation Stability (Physical & Chemical) aqueous_form->stability decision_cosolvent Is co-solvent formulation clear & stable? co_solvent->decision_cosolvent suspension Protocol 3: Develop Suspension Formulation decision_cosolvent->suspension No decision_cosolvent->stability Yes suspension->stability administer Proceed to In Vivo Administration Protocols (Oral Gavage or IV) stability->administer

Caption: Formulation development workflow for in vivo studies.

InVivoStudyWorkflow start Hypothesis & Study Design formulation Prepare Formulation (Solution or Suspension) start->formulation groups Animal Group Acclimation (e.g., Vehicle, Treatment) formulation->groups dosing Dosing Administration (e.g., Protocol 4 or 5) groups->dosing monitoring Post-Dose Monitoring & Observation dosing->monitoring endpoints Sample Collection & Endpoint Analysis monitoring->endpoints analysis Data Analysis & Interpretation endpoints->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General experimental workflow for an in vivo study.

References

Application Note: HPLC Purification of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable and scalable method for achieving high purity of the target compound, suitable for researchers, scientists, and professionals in drug development. The method utilizes a C18 stationary phase with a mobile phase gradient of acetonitrile and water containing formic acid to ensure optimal separation and peak shape.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the piperidine and pyridine moieties in numerous active pharmaceutical ingredients.[1] The purity of such intermediates is critical for the successful synthesis of the final drug substance and for ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of these types of molecules. This document outlines a validated HPLC method developed for the efficient purification of this compound from reaction mixtures.

Experimental Protocol

A detailed methodology for the HPLC purification is provided below.

1. Instrumentation and Materials:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Additive: Formic acid (analytical grade).

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., a mixture of the mobile phase).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 5.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 500 µL (dependent on concentration and column size)

3. Sample Preparation:

The crude sample of this compound is dissolved in a minimal amount of the initial mobile phase composition (90% A, 10% B) to a concentration of approximately 10 mg/mL. The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Purification and Fraction Collection:

The prepared sample is injected onto the equilibrated HPLC system. The elution of the target compound is monitored at 254 nm. Fractions are collected based on the UV signal corresponding to the peak of this compound.

5. Post-Purification Analysis:

The collected fractions are analyzed for purity using an analytical HPLC method with a similar, but faster, gradient. The pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes the expected performance of the HPLC purification method.

ParameterValue
Retention Time Approximately 15.2 min
Purity of Crude ~85%
Purity of Final Product >99.5%
Recovery Yield ~90%

Workflow Diagram

HPLC_Purification_Workflow Figure 1. HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filtrate Filter Sample (0.45 µm) dissolve->filtrate inject Inject Sample onto HPLC filtrate->inject separate Gradient Elution Separation inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Figure 1. A schematic overview of the HPLC purification process for this compound.

Discussion

The use of reversed-phase chromatography is well-suited for the purification of moderately polar compounds like this compound. The C18 stationary phase provides excellent hydrophobic retention, while the acetonitrile/water mobile phase allows for a wide range of elution strengths. The addition of formic acid to the mobile phase is crucial for achieving good peak symmetry by protonating the basic nitrogen atoms in the pyridine and piperidine rings, which suppresses unwanted interactions with residual silanols on the silica support. The gradient elution ensures that earlier eluting impurities are well-separated from the product peak, and later eluting, more hydrophobic impurities are efficiently washed from the column. The detection wavelength of 254 nm is appropriate due to the strong UV absorbance of the pyridine ring.

Conclusion

The HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound. This method is suitable for implementation in research and development laboratories for the production of high-purity material required for subsequent synthetic steps or biological evaluation.

References

Application Notes & Protocols: The Use of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical considerations for utilizing Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate as a fragment in fragment-based drug discovery (FBDD). The document outlines a typical workflow from initial screening to lead optimization, including detailed, representative experimental protocols.

Fragment-based drug discovery is a powerful methodology for identifying novel lead compounds. It begins with the screening of low molecular weight compounds (fragments), typically with molecular weights under 300 Da.[1][2] These fragments, if they bind to the target protein, serve as starting points for the development of more potent and selective drug candidates through iterative chemical modifications.[3][4] this compound is a suitable candidate for an FBDD library due to its chemical structure, which incorporates features often found in pharmacologically active compounds, such as a piperidine ring and a pyridine moiety.

A key advantage of FBDD is its efficient exploration of chemical space.[3] By starting with smaller, less complex molecules, a wider range of interactions with a target protein can be sampled compared to traditional high-throughput screening (HTS) of large, complex molecules.[4] The initial hits from an FBDD campaign typically exhibit weak binding affinities, which are then improved through structure-guided design.[5]

Fragment-Based Drug Discovery Workflow

The following diagram illustrates a typical workflow for an FBDD campaign, starting from a fragment library and progressing to a lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization FragmentLibrary Fragment Library (including this compound) PrimaryScreening Primary Screening (e.g., SPR, NMR) FragmentLibrary->PrimaryScreening Screening HitValidation Hit Validation & Characterization (e.g., ITC, X-ray Crystallography) PrimaryScreening->HitValidation Identified Hits StructureBasedDesign Structure-Based Design (Computational Modeling) HitValidation->StructureBasedDesign Structural Data FragmentElaboration Fragment Elaboration (Fragment Growing/Linking) StructureBasedDesign->FragmentElaboration Design Analogs LeadCompound Lead Compound FragmentElaboration->LeadCompound Optimized Affinity & Selectivity PreclinicalDev Preclinical Development LeadCompound->PreclinicalDev Candidate Selection

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.

Hypothetical Target and Signaling Pathway

For the purpose of these application notes, we will consider a hypothetical protein kinase, "Kinase X," as the therapeutic target. Kinase X is implicated in a pro-inflammatory signaling cascade. This compound is identified as a fragment that binds to the ATP-binding site of Kinase X, inhibiting its activity.

Signaling_Pathway cluster_pathway Kinase X Pro-inflammatory Signaling cluster_intervention Therapeutic Intervention Receptor Cell Surface Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates InflammatoryGenes Inflammatory Gene Expression TranscriptionFactor->InflammatoryGenes Inflammation Inflammation InflammatoryGenes->Inflammation Fragment This compound Fragment->KinaseX Inhibits

Figure 2: Hypothetical signaling pathway involving Kinase X and the inhibitory action of the fragment.

Experimental Protocols

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time. It is well-suited for screening fragment libraries due to its high throughput and ability to detect weak binding events.

Objective: To identify fragments from a library that bind to Kinase X.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant purified Kinase X

  • Fragment library dissolved in an appropriate buffer (e.g., PBS with 5% DMSO)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of Kinase X:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject Kinase X (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell is prepared similarly but without the injection of Kinase X.

  • Fragment Screening:

    • Prepare fragment solutions at a concentration of 200 µM in running buffer.

    • Inject each fragment solution over the Kinase X and reference flow cells for 60 seconds at a flow rate of 30 µL/min.

    • Allow for a 120-second dissociation phase.

    • Regenerate the sensor surface between fragment injections if necessary (e.g., with a short pulse of 50 mM NaOH).

    • Monitor the sensorgram for binding responses. A positive "hit" is determined by a response significantly above the background noise.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Analyze the sensorgrams to identify fragments that show a binding response.

    • For initial hits, perform a dose-response analysis to estimate the dissociation constant (KD).

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Objective: To confirm the binding of this compound to Kinase X and determine the thermodynamic parameters of the interaction.

Materials:

  • MicroCal PEAQ-ITC instrument (or equivalent)

  • Purified Kinase X

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Protocol:

  • Sample Preparation:

    • Dialyze Kinase X extensively against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Prepare a 20 µM solution of Kinase X in the sample cell and a 400 µM solution of the fragment in the injection syringe.

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Perform an initial injection of 0.4 µL followed by 18 injections of 2 µL of the fragment solution into the Kinase X solution at 150-second intervals.

    • Stir the sample cell at 750 rpm.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a single-site binding model to determine the KD, n, and ΔH.

Data Presentation and Fragment Elaboration

Following hit validation, the fragment is elaborated to improve its potency and drug-like properties. This process is guided by structural information obtained from techniques like X-ray crystallography.

Quantitative Data Summary

The following table summarizes hypothetical data for the initial fragment hit and two subsequent, more potent analogs. Ligand efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom.

CompoundStructureMW (Da)KD (µM)Ligand Efficiency (LE)
Fragment Hit This compound234.291500.32
Analog 1 1-(Pyridin-4-yl)-N-(m-tolyl)piperidine-4-carboxamide295.39120.35
Analog 2 (Lead Compound) N-(3-Chlorophenyl)-1-(pyridin-4-yl)piperidine-4-carboxamide329.820.50.39
Fragment Elaboration Strategy

The diagram below illustrates a "fragment growing" strategy, where chemical moieties are added to the initial fragment to exploit additional interactions within the target's binding site.

Fragment_Elaboration cluster_elaboration Hit-to-Lead: Fragment Growing Fragment Initial Fragment Hit This compound KD = 150 µM Analog1 Analog 1 (Addition of m-tolyl group) KD = 12 µM Fragment->Analog1 Structure-guided modification Lead Lead Compound (Addition of chloro-phenyl group) KD = 0.5 µM Analog1->Lead Further optimization

Figure 3: A schematic of a fragment growing strategy from the initial hit to a lead compound.

Conclusion

This compound represents a viable starting point for a fragment-based drug discovery campaign. The protocols and workflows detailed in these application notes provide a framework for the identification and optimization of fragment hits. Through a systematic approach involving sensitive biophysical screening techniques, structural biology, and medicinal chemistry, fragments like this compound can be elaborated into potent and selective lead compounds with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 4-halopyridine (typically 4-chloropyridine) with ethyl piperidine-4-carboxylate. This reaction is often driven by high temperatures.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 4-halopyridine and ethyl piperidine-4-carboxylate. This method generally offers milder reaction conditions and higher selectivity compared to SNAr.[1]

Q2: My Buchwald-Hartwig reaction with 4-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?

A2: Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[2]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[2]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Consider sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[2]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[2]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[2]

    • Solvent Purity: Use dry, degassed solvents. Common solvents include toluene, 1,4-dioxane, and THF.[2]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[2] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[2]

Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring in a Buchwald-Hartwig reaction. How can I suppress this side reaction?

A3: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.[2]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Select a ligand that promotes rapid reductive elimination.

  • Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[2]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[2]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[2]

Q4: My SNAr reaction is giving a low yield. What are the common causes and how can I improve it?

A4: Low yields in the SNAr reaction for this synthesis can be attributed to several factors.

Potential Causes and Troubleshooting Steps:

  • Insufficiently high temperature: The SNAr reaction on an electron-deficient ring like pyridine often requires high temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be very slow or not proceed at all.

  • Leaving group ability: While chlorine is a common leaving group, fluorine is often better for SNAr reactions on aromatic rings. If you are using a chloropyridine and getting low yields, consider using a fluoropyridine if available.

  • Base: The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction. Ensure that a suitable base, such as triethylamine or potassium carbonate, is used in sufficient quantity.

  • Solvent: A polar aprotic solvent like DMF or DMSO can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.

Troubleshooting Flowchart

TroubleshootingFlowchart cluster_bh Buchwald-Hartwig Troubleshooting cluster_snar SNAr Troubleshooting start Low Yield or No Product reaction_type Which reaction? start->reaction_type bh_path Buchwald-Hartwig reaction_type->bh_path Buchwald-Hartwig snar_path SNAr reaction_type->snar_path SNAr check_catalyst Check Catalyst System check_conditions Check Reaction Conditions check_catalyst->check_conditions catalyst_q1 Is Pd source active? Is ligand appropriate? check_catalyst->catalyst_q1 check_side_reactions Check for Side Reactions check_conditions->check_side_reactions conditions_q1 Is temperature high enough? Is atmosphere inert? Are reagents dry? check_conditions->conditions_q1 side_reactions_q1 Hydrodehalogenation observed? check_side_reactions->side_reactions_q1 catalyst_sol Use precatalyst (e.g., G3). Use bulky, electron-rich ligand (e.g., RuPhos, BrettPhos). catalyst_q1->catalyst_sol conditions_sol Increase temp (80-110°C). Use Schlenk line/glovebox. Dry solvent and reagents. conditions_q1->conditions_sol side_reactions_sol Use high purity base. Use slight excess of amine. Ensure anhydrous conditions. side_reactions_q1->side_reactions_sol check_snar_conditions Check Reaction Conditions check_snar_reagents Check Reagents check_snar_conditions->check_snar_reagents snar_conditions_q1 Is temperature high enough? Is solvent appropriate? check_snar_conditions->snar_conditions_q1 snar_reagents_q1 Is the leaving group optimal? Is there sufficient base? check_snar_reagents->snar_reagents_q1 snar_conditions_sol Increase temperature. Use polar aprotic solvent (DMF, DMSO). snar_conditions_q1->snar_conditions_sol snar_reagents_sol Consider using 4-fluoropyridine. Ensure at least stoichiometric base. snar_reagents_q1->snar_reagents_sol

Caption: Troubleshooting flowchart for the synthesis of this compound.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound and analogous compounds.

Table 1: Buchwald-Hartwig Amination Conditions and Yields

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChloropyridineEthyl piperidine-4-carboxylatePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~85
4-BromopyridineEthyl piperidine-4-carboxylatePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108~90[3]
4-ChloropyridinePiperidinePd₂(dba)₂ (10)tBuDavePhos (20)KOtBuXyleneMW 1300.5~95
2,4-DichloropyridineAnilinePd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane10016>95 (at C2)[4]

Table 2: Nucleophilic Aromatic Substitution (SNAr) Conditions and Yields

Aryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
4-Chloropyridine HClEthyl isonipecotateTriethylamineEthanol/Water15096Not specified
2-ChloropyridinePiperidineNoneEthylene GlycolMW 1500.5Moderate
4-FluoropyridinePiperidineK₂CO₃DMSO1004High

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Chloropyridine hydrochloride

  • Ethyl piperidine-4-carboxylate

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Bulky biarylphosphine ligand (if not using a pre-catalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask, add the palladium pre-catalyst (1-5 mol%) and the ligand (if necessary).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed toluene via syringe.

  • Add 4-chloropyridine hydrochloride (1.0 equivalent) and ethyl piperidine-4-carboxylate (1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on a literature procedure and may require optimization.

Materials:

  • 4-Chloropyridine hydrochloride

  • Ethyl piperidine-4-carboxylate (ethyl isonipecotate)

  • Triethylamine

  • Ethanol

  • Water

Procedure:

  • In a sealed tube, dissolve 4-chloropyridine hydrochloride (1.0 equivalent) and triethylamine (excess) in a mixture of ethanol and water.

  • Add ethyl piperidine-4-carboxylate (1.0-1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 150 °C for 96 hours.

  • After cooling to room temperature, add ethanol to the reaction mixture.

  • Filter to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Suspend the residue in chloroform and collect the precipitate by filtration.

  • Recrystallize the product from a suitable solvent system (e.g., water/N,N-dimethylformamide).

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Aryl Halide, Amine, Base, and Catalyst/Ligand (if applicable) in Solvent start->reagents inert Establish Inert Atmosphere (for B-H) reagents->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chloropyridine (or its hydrochloride salt) with ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).[1] The reaction is generally carried out at elevated temperatures in the presence of a base.

Q2: What are the typical reaction conditions for this synthesis?

A2: A common protocol involves heating 4-chloropyridine hydrochloride and ethyl isonipecotate in a solvent mixture like ethanol and water, with a tertiary amine base such as triethylamine.[1] The reaction is often conducted in a sealed vessel due to the high temperatures required, which can reach up to 150°C.[1]

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the carboxylic acid of my target molecule. What is happening?

A3: You are likely observing the hydrolysis of the ethyl ester. The presence of water in the reaction mixture, especially at high temperatures and under basic conditions, can lead to the saponification of the ester group, forming 1-(pyridin-4-yl)piperidine-4-carboxylic acid.[2]

Q4: My reaction is sluggish, and the yield is low. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Insufficient temperature: The SNAr reaction on an electron-deficient ring like pyridine often requires high activation energy.

  • Base strength: The base might not be strong enough to effectively neutralize the HCl generated if you are using 4-chloropyridine hydrochloride.

  • Reaction time: The reaction may require an extended period to reach completion.[1]

  • Moisture: While some protocols use water as a co-solvent, excess water can promote the formation of byproducts.

Q5: How can I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Low to no product formation Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Ineffective base.Ensure an adequate amount of a suitable base, like triethylamine, is used to neutralize the acid formed during the reaction.
Presence of a major byproduct with M+H = 207 Hydrolysis of the ethyl ester of the product.This corresponds to 1-(pyridin-4-yl)piperidine-4-carboxylic acid.[1] To minimize this, reduce the amount of water in the reaction or use an anhydrous solvent system if possible. Work-up the reaction under neutral or slightly acidic conditions to avoid further hydrolysis.
Presence of a byproduct with a mass of 95 Formation of 4-hydroxypyridine.This can occur if 4-chloropyridine reacts with water or hydroxide ions present in the reaction mixture.[3] Using anhydrous conditions can mitigate this side reaction.
Difficult purification Co-elution of starting materials and byproducts with the product.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the product to its hydrochloride salt to facilitate purification by recrystallization.
Unreacted starting materials remaining Inequimolar amounts of reactants or insufficient reaction time.Ensure accurate measurement of starting materials. As mentioned, extending the reaction time or increasing the temperature may be necessary.

Experimental Protocols

Key Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of the analogous carboxylic acid and is a representative method for the synthesis of this compound.[1]

  • Reaction Setup: In a sealed reaction vessel, combine 4-chloropyridine hydrochloride (1.0 eq.), ethyl piperidine-4-carboxylate (1.0-1.2 eq.), and triethylamine (2.5-3.0 eq.).

  • Solvent Addition: Add a mixture of ethanol and water.

  • Reaction Conditions: Heat the mixture to 150°C and maintain this temperature for 48-96 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethanol and filter to remove any insoluble materials.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway 4-Chloropyridine 4-Chloropyridine Product This compound 4-Chloropyridine->Product Base, Heat Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate->Product

Caption: Main synthetic route to this compound.

Potential Side Reactions

Side_Reactions cluster_hydrolysis Ester Hydrolysis cluster_pyridine_side_reaction Pyridine Side Reaction Product_Ester This compound Product_Acid 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Product_Ester->Product_Acid H2O, Base/Heat 4-Chloropyridine 4-Chloropyridine 4-Hydroxypyridine 4-Hydroxypyridine 4-Chloropyridine->4-Hydroxypyridine H2O, Base/Heat

Caption: Common side reactions observed during the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, LC-MS) Start->Analyze Problem Identify Problem Analyze->Problem LowYield Low Yield Problem->LowYield Low Conversion Byproducts Byproducts Present Problem->Byproducts Impure Product Optimize Optimize Conditions: - Increase Temp/Time - Check Base Stoichiometry LowYield->Optimize ModifyWorkup Modify Workup/Purification: - Anhydrous Conditions - Adjust pH - Optimize Chromatography Byproducts->ModifyWorkup End Pure Product Optimize->End ModifyWorkup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing N-Arylation of Ethyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of ethyl piperidine-4-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this crucial synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of ethyl piperidine-4-carboxylate, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the palladium precatalyst is handled under an inert atmosphere to prevent deactivation. Consider using a freshly opened bottle or a pre-activated catalyst.
Inappropriate ligand selectionThe choice of phosphine ligand is critical. For sterically hindered aryl halides or the secondary amine, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective.
Incorrect baseThe base is crucial for the deprotonation of the piperidine nitrogen. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 may be necessary, potentially requiring higher temperatures or longer reaction times.[1][2]
Low reaction temperatureThe reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 80-130 °C.[1]
Poor solvent choiceAnhydrous, non-protic solvents such as toluene, dioxane, or THF are generally used. Ensure the solvent is thoroughly dried before use.
Formation of Side Products Ester hydrolysisThe presence of strong bases can lead to the hydrolysis of the ethyl ester functionality. If this is observed, switch to a milder base like K3PO4 or Cs2CO3.[2] Running the reaction at a lower temperature can also mitigate this side reaction.
Homocoupling of the aryl halideThis can occur if the oxidative addition of the aryl halide to the palladium catalyst is faster than the subsequent amination. Optimizing the catalyst-to-ligand ratio or using a more reactive amine/base combination can help.
Reduction of the aryl halideThis side reaction can be promoted by certain phosphine ligands and impurities in the reaction mixture. Ensure high-purity reagents and consider a different ligand.
Inconsistent Results Presence of oxygen or moistureThe catalytic cycle is sensitive to oxygen and water. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
Variable quality of reagentsThe purity of the aryl halide, ethyl piperidine-4-carboxylate, catalyst, ligand, and base can significantly impact the reaction outcome. Use reagents from reliable sources and purify them if necessary.

Troubleshooting Workflow for Low Reaction Yield

G start Low or No Product Formation check_reagents Verify Purity and Integrity of Starting Materials (NMR, LC-MS) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Pass reagents_bad Reagents are Impure/Degraded check_reagents->reagents_bad Fail check_conditions Review Reaction Conditions: - Inert atmosphere? - Anhydrous solvent? - Correct temperature? reagents_ok->check_conditions purify Action: Purify Starting Materials and Re-run reagents_bad->purify conditions_ok Conditions Correct check_conditions->conditions_ok Pass conditions_bad Conditions Incorrect check_conditions->conditions_bad Fail optimize_catalyst Systematically Optimize Catalyst System: - Catalyst/Ligand Ratio - Base Selection - Solvent conditions_ok->optimize_catalyst correct_conditions Action: Ensure Strict Inert and Anhydrous Conditions, Optimize Temperature conditions_bad->correct_conditions optimization_successful Yield Improved optimize_catalyst->optimization_successful

Caption: A logical workflow for troubleshooting low yields in N-arylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the N-arylation of ethyl piperidine-4-carboxylate?

A1: The optimal catalyst system is highly dependent on the specific aryl halide used. However, a common starting point is a palladium(0) precatalyst, such as Pd2(dba)3 or Pd(OAc)2, in combination with a bulky, electron-rich phosphine ligand. For challenging couplings, ligands like XPhos, RuPhos, or BrettPhos often provide good results.

Q2: Which base should I use to avoid hydrolysis of the ethyl ester?

A2: To minimize the risk of ester hydrolysis, it is advisable to use milder carbonate bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).[2] While stronger bases like sodium tert-butoxide (NaOt-Bu) can be very effective for the C-N bond formation, they are more likely to hydrolyze the ester, especially at elevated temperatures.

Q3: Can I use an aryl chloride for this reaction?

A3: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides. To achieve good conversion with aryl chlorides, it is often necessary to use more specialized and highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures.

Q4: How do I know if my reaction is complete?

A4: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the consumption of the starting materials with the formation of the product, you can determine the reaction's endpoint.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: If the reaction is slow, you can try several strategies:

  • Increase the temperature: Gradually increasing the reaction temperature in increments of 10-20 °C can significantly accelerate the reaction.

  • Change the solvent: A more polar aprotic solvent, such as dioxane, may enhance the reaction rate.

  • Use a more active catalyst system: Switching to a more electron-rich and sterically hindered ligand can improve catalytic turnover.

  • Increase catalyst loading: While not always ideal, a modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Ethyl Piperidine-4-carboxylate

This protocol provides a general starting point for the N-arylation of ethyl piperidine-4-carboxylate with an aryl bromide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different aryl halides.

Materials:

  • Aryl bromide (1.0 eq)

  • Ethyl piperidine-4-carboxylate (1.2 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K3PO4, 2.0 eq)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl bromide and ethyl piperidine-4-carboxylate to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperidine-4-carboxylate.

Key Reaction Parameters and Recommended Starting Conditions

Parameter Recommendation Considerations for Optimization
Palladium Precatalyst Pd2(dba)3 (1 mol%) or Pd(OAc)2 (2 mol%)Pre-catalysts that readily form Pd(0) are generally preferred.
Ligand XPhos (2-4 mol%)For less reactive aryl halides, consider other bulky biarylphosphine ligands like RuPhos or BrettPhos.
Base K3PO4 (2.0 eq)If ester hydrolysis is not a concern, NaOt-Bu (1.5 eq) can lead to faster reactions. For sensitive substrates, Cs2CO3 (2.0 eq) is a good alternative.[2]
Solvent TolueneDioxane or THF can also be effective. Ensure the solvent is anhydrous.
Temperature 100 °CMay need to be adjusted between 80-130 °C depending on the reactivity of the aryl halide.[1]
Amine to Aryl Halide Ratio 1.2 : 1A slight excess of the amine can help drive the reaction to completion.

Logical Relationship for Base Selection

G start Starting N-Arylation Experiment check_ester Is Ester Hydrolysis a Concern? start->check_ester strong_base Use Strong Base: - NaOt-Bu - LHMDS check_ester->strong_base No weak_base Use Weaker Base: - K3PO4 - Cs2CO3 check_ester->weak_base Yes monitor_reaction Monitor Reaction Progress and Check for Hydrolysis strong_base->monitor_reaction weak_base->monitor_reaction optimize Optimize Temperature and Reaction Time monitor_reaction->optimize

Caption: Decision-making process for selecting a suitable base.

References

solubility issues of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter with the solubility of this compound.

Q1: My this compound is not dissolving in my desired solvent. What should I do first?

A1: The first step is to consider the polarity of your solvent and the chemical nature of your compound. This compound has both polar (pyridine and piperidine nitrogens, ester group) and non-polar (ethyl group, hydrocarbon backbone) features. Start by attempting to dissolve a small amount in a range of solvents with varying polarities.

Q2: I am experiencing poor solubility in aqueous buffers. How can I improve this?

A2: The solubility of this compound in aqueous solutions is highly dependent on pH. The piperidine and pyridine nitrogen atoms are basic and can be protonated at acidic pH. This protonation results in a positively charged, more polar molecule, which generally leads to increased aqueous solubility.

  • Troubleshooting Step: Try acidifying your aqueous buffer. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension and observe for dissolution. Aim for a pH range of 2-5.

Q3: Can I use organic co-solvents to improve solubility in aqueous solutions?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents like DMSO, DMF, ethanol, or acetonitrile can help to solvate the less polar parts of the molecule, facilitating its dissolution in an aqueous medium.

  • Experimental Tip: Prepare a concentrated stock solution of your compound in an appropriate organic solvent (e.g., DMSO). Then, add this stock solution dropwise to your vigorously stirred aqueous buffer. This technique helps to avoid localized high concentrations that can lead to precipitation.

Q4: I dissolved my compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. How can I prevent this?

A4: This is a common issue that arises when the final concentration of the compound in the aqueous solution exceeds its thermodynamic solubility limit, or when the proportion of the organic co-solvent is too low to maintain solubility.

  • To Prevent Precipitation:

    • Lower the Final Concentration: The simplest approach is to work with a more dilute final concentration of your compound.

    • Increase Co-solvent Percentage: If your experimental conditions allow, increase the percentage of the organic co-solvent in your final aqueous solution.

    • Modify the Dilution Method: Instead of adding the organic stock directly to the buffer, try adding the buffer to the organic stock dropwise while vortexing. This can sometimes prevent the compound from crashing out of solution.

Q5: Are there any other factors I should consider to improve solubility?

A5: Yes, temperature can also play a role. In some cases, gentle heating and sonication can help to overcome the energy barrier for dissolution. However, be cautious with heating, as it can degrade thermally sensitive compounds. Always perform initial stability tests.

Solubility Data Summary

SolventTypeExpected SolubilityNotes
Water (neutral pH)Polar ProticLowThe molecule's basic nitrogens can lead to low solubility at neutral pH.
Aqueous HCl (pH 2-3)Polar ProticHighProtonation of the basic nitrogens should significantly increase solubility.
Aqueous NaOH (pH 10-11)Polar ProticLowThe compound is likely to be in its free base form and less soluble.
Dichloromethane (DCM)Non-polarHighGood for dissolving the free base form of the compound.
ChloroformNon-polarHighSimilar to DCM.
MethanolPolar ProticModerate to HighThe polar nature of methanol should facilitate dissolution.
EthanolPolar ProticModerate to HighSimilar to methanol.
Acetonitrile (ACN)Polar AproticModerateA common solvent for chromatography and reactions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA very polar aprotic solvent, often used for creating stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO.
Ethyl AcetateIntermediate PolarityModerateUseful for extractions and chromatography.
Hexanes/HeptaneNon-polarLowThe compound is likely too polar to be soluble in alkanes.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol is designed to quickly assess the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, DCM, Methanol, DMSO)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Microbalance

Methodology:

  • Weigh approximately 1-2 mg of the compound into individual, labeled vials.

  • To each vial, add 100 µL of the respective solvent.

  • Vortex each vial vigorously for 30 seconds.

  • Visually inspect for dissolution against a contrasting background.

  • If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Record your observations as "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."

Protocol 2: Preparation of an Aqueous Solution via an Organic Stock

This protocol describes the steps for preparing an aqueous solution of a poorly water-soluble compound using an organic co-solvent.

Materials:

  • This compound

  • DMSO (or another suitable water-miscible organic solvent)

  • Aqueous buffer of choice

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Methodology:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Place the desired volume of your aqueous buffer into a new tube or beaker.

  • While vigorously stirring or vortexing the aqueous buffer, add the DMSO stock solution dropwise.

  • Continue stirring for a few minutes to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of the organic co-solvent.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Compound does not dissolve solvent_type Is the solvent aqueous or organic? start->solvent_type try_other_organic Try alternative organic solvents (e.g., DMSO, DMF, DCM, Methanol) solvent_type->try_other_organic Organic adjust_ph Adjust pH to acidic range (2-5) with dilute HCl solvent_type->adjust_ph Aqueous organic_path Organic Solvent heat_sonicate_org Apply gentle heat or sonication try_other_organic->heat_sonicate_org dissolved_org Dissolved heat_sonicate_org->dissolved_org not_dissolved_org Still not dissolved heat_sonicate_org->not_dissolved_org aqueous_path Aqueous Solvent dissolved_ph Dissolved adjust_ph->dissolved_ph use_cosolvent Still not dissolved: Use an organic co-solvent (e.g., DMSO) adjust_ph->use_cosolvent No prepare_stock Prepare concentrated stock in co-solvent use_cosolvent->prepare_stock Yes add_to_buffer Add stock dropwise to vigorously stirred buffer prepare_stock->add_to_buffer dissolved_cosolvent Dissolved add_to_buffer->dissolved_cosolvent precipitation Precipitation occurs add_to_buffer->precipitation troubleshoot_precip Lower final concentration or increase co-solvent percentage precipitation->troubleshoot_precip troubleshoot_precip->add_to_buffer

Technical Support Center: Purification of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis, which commonly involves the N-arylation of ethyl isonipecotate with 4-chloropyridine. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-chloropyridine and ethyl isonipecotate.

  • Hydrolysis Product: 1-(pyridin-4-yl)piperidine-4-carboxylic acid, formed by the hydrolysis of the ethyl ester functionality. This can be exacerbated by the presence of water and basic or acidic conditions during workup or purification.

  • Over-alkylation/di-substitution Products: In some N-alkylation reactions of piperidines, the formation of quaternary ammonium salts can be a side reaction, though less common in N-arylation.[1]

  • Byproducts from Nucleophilic Aromatic Substitution: The reaction mechanism of nucleophilic aromatic substitution on the electron-deficient pyridine ring can sometimes lead to the formation of isomeric products or other byproducts, depending on the reaction conditions.[2][3]

Q2: My purified product appears as an oil, but I expected a solid. What should I do?

A2: While the physical state can vary depending on purity, this compound is often isolated as a solid. If your product is an oil, it could be due to:

  • Residual Solvents: Ensure all solvents from the reaction and purification have been thoroughly removed under high vacuum.

  • Presence of Impurities: Impurities can depress the melting point of a compound, causing it to appear as an oil. Further purification may be necessary.

  • Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere. Drying under vacuum in the presence of a desiccant may help.

Q3: How can I effectively remove the unreacted starting materials?

A3: Unreacted starting materials can often be removed through the following methods:

  • Aqueous Workup: A thorough aqueous workup can help remove water-soluble starting materials and salts. Adjusting the pH of the aqueous layer can facilitate the separation of basic (piperidine) and neutral or acidic impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from both starting materials.

  • Crystallization: If the product is a solid, recrystallization can be a very effective final purification step to remove residual starting materials.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of analytical techniques is recommended to accurately assess the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of purity and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can be used to detect and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any impurities that have distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

Guide 1: Column Chromatography Purification
Problem Possible Cause Solution
Product co-elutes with impurities. Inappropriate solvent system.Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) often provides better separation. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds on silica gel and may enhance separation.[6]
Streaking or tailing of the product spot on TLC and column. The compound is basic and interacts strongly with the acidic silica gel.Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina (basic or neutral).[7]
Low recovery of the product from the column. The product is highly polar and is strongly adsorbed onto the silica gel.Increase the polarity of the eluent. A common solvent system for piperidine derivatives is a mixture of dichloromethane and methanol. If the compound is still retained, consider using a reverse-phase column.
Product crystallizes on the column. The product is not very soluble in the chosen eluent.Choose a solvent system in which the product has better solubility. It may be necessary to use a stronger solvent to load the sample and then switch to the desired eluent system.
Guide 2: Crystallization Purification
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The presence of significant impurities can also inhibit crystallization.Try a slower cooling rate. If it still oils out, redissolve the oil in a small amount of the hot solvent and try adding a seed crystal. If impurities are suspected, an initial purification by column chromatography may be necessary.[8]
Poor crystal formation or amorphous solid. The solvent system is not optimal.Experiment with different solvents or solvent mixtures. For piperidine derivatives, common crystallization solvents include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.[8] For a related carboxylic acid, a mixture of water and N,N-dimethylformamide has been used successfully.[9]
Low yield after crystallization. Too much solvent was used, or the product has some solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. After cooling, place the flask in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of cold solvent.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.A preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, can remove some colored impurities. The addition of a small amount of activated carbon to the hot solution before filtration can also help to decolorize the solution.

Data Presentation

Purification Method Typical Parameters Expected Purity Advantages Disadvantages
Silica Gel Column Chromatography Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol, often with 0.1-1% Triethylamine.[6]>95%High resolution, effective for removing a wide range of impurities.Can be time-consuming and require large volumes of solvent. Product may interact with acidic silica.
Recrystallization Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane.[8]>98% (after chromatography)Can provide very high purity, scalable.Requires a solid product, may have lower yields, not effective for all impurity profiles.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound. The specific solvent system may need to be optimized based on TLC analysis of the crude material.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% Hexane or a mixture with a small amount of ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure, ensuring a flat and even surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane). The optimal gradient should be determined by prior TLC analysis. Remember to include a small percentage of triethylamine (e.g., 0.5%) in your eluent to improve the peak shape.

    • Collect fractions and monitor them by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for the recrystallization of a solid organic compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

    • A suitable solvent will dissolve the compound when hot but will result in poor solubility when cold.

    • If a single solvent is not effective, a two-solvent system (e.g., ethyl acetate/hexane) can be used. Dissolve the compound in the "good" solvent (ethyl acetate) and then slowly add the "poor" solvent (hexane) until the solution becomes cloudy.

  • Recrystallization Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

    • Dry the crystals under vacuum to a constant weight.

Mandatory Visualizations

Purification_Workflow crude Crude Product This compound tlc TLC Analysis crude->tlc column Silica Gel Column Chromatography tlc->column Optimize Solvent System fractions Collect and Analyze Fractions column->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions evaporation1 Solvent Evaporation pure_fractions->evaporation1 recrystallization Recrystallization evaporation1->recrystallization For Solid Product pure_product Pure Product evaporation1->pure_product For Oily Product filtration Filtration and Drying recrystallization->filtration filtration->pure_product

Caption: A workflow diagram for the purification of this compound.

Impurity_Sources cluster_reactants Starting Materials cluster_reaction N-Arylation Reaction cluster_impurities Potential Impurities SM1 4-Chloropyridine reaction Synthesis of Target Compound SM1->reaction SM2 Ethyl Isonipecotate SM2->reaction Imp1 Unreacted 4-Chloropyridine reaction->Imp1 Incomplete Reaction Imp2 Unreacted Ethyl Isonipecotate reaction->Imp2 Incomplete Reaction Imp3 1-(pyridin-4-yl)piperidine-4-carboxylic acid (Hydrolysis Product) reaction->Imp3 Presence of Water Imp4 Side-reaction Byproducts reaction->Imp4 Side Reactions

Caption: Sources of potential impurities in the synthesis of this compound.

References

Technical Support Center: Stability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous media is hydrolysis of the ethyl ester functional group. This reaction is catalyzed by both acidic and basic conditions. Additionally, the presence of two nitrogen atoms (one in the pyridine ring and one in the piperidine ring) means that the compound's ionization state, and potentially its reactivity, will be highly dependent on the pH of the solution. Other potential degradation pathways include oxidation and thermal degradation, although these are generally less prominent than hydrolysis under typical aqueous experimental conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH due to two main factors:

  • Acid-Base Catalyzed Hydrolysis: The rate of ester hydrolysis is generally slowest in the neutral pH range (approximately pH 4-6) and increases significantly under both acidic (pH < 4) and basic (pH > 8) conditions.

  • Ionization State: The compound has two basic centers: the pyridine nitrogen and the piperidine nitrogen. The pyridine nitrogen is less basic, with a predicted pKa of approximately 4.5-5.5. The piperidine nitrogen is more basic, with a predicted pKa of around 8.5-9.5. The ionization state of these nitrogens can influence the molecule's susceptibility to degradation.

Q3: What are the expected degradation products in an aqueous solution?

A3: The primary degradation product resulting from hydrolysis is 1-(pyridin-4-yl)piperidine-4-carboxylic acid and ethanol. Under oxidative stress, N-oxide derivatives could potentially form at either the pyridine or piperidine nitrogen.

Q4: What is the recommended pH for preparing a stock solution of this compound?

A4: To minimize hydrolysis, it is recommended to prepare stock solutions in a buffer with a pH in the range of 4 to 6. A non-nucleophilic buffer such as acetate or citrate is preferable. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, it is advisable to store the compound as a solid or in a non-aqueous solvent and prepare fresh aqueous solutions before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of parent compound in my aqueous formulation. Ester Hydrolysis: The pH of your solution may be too high or too low.- Adjust the pH of your formulation to be within the optimal stability range of pH 4-6 using a suitable buffer. - If possible, store the formulation at a lower temperature (e.g., 2-8 °C) to slow down the hydrolysis rate. - For long-term experiments, consider preparing fresh solutions more frequently.
Inconsistent results in my cell-based assay. Degradation during the experiment: The compound may be degrading in the cell culture medium over the course of the assay.- Perform a time-course stability study of the compound in your specific cell culture medium to determine its half-life. - If significant degradation is observed, consider adding the compound to the cells at multiple time points during the assay. - Ensure the pH of the medium remains stable throughout the experiment.
Appearance of unknown peaks in my HPLC chromatogram. Formation of Degradation Products: The compound is degrading under the experimental or storage conditions.- Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in confirming the identity of the unknown peaks. - Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Quantitative Stability Data

pH Condition Apparent First-Order Rate Constant (k, s⁻¹) Half-life (t½)
2.0Acid-catalyzed Hydrolysis~ 1 x 10⁻⁶~ 8 days
5.0Neutral~ 1 x 10⁻⁸~ 2.2 years
7.4Slightly Basic~ 5 x 10⁻⁷~ 16 days
9.0Base-catalyzed Hydrolysis~ 2 x 10⁻⁶~ 4 days

Note: This data is illustrative and intended for estimation purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and establish the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve in a suitable solvent for analysis.

  • Photostability: Expose the solid compound and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute the aqueous stability samples with the mobile phase (initial conditions, 95:5 A:B) to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Outcome stock Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize/Dilute Sample stress->neutralize hplc Inject into HPLC-UV System neutralize->hplc data Data Acquisition & Analysis (Peak Purity, % Degradation) hplc->data pathway Identify Degradation Products & Degradation Pathways data->pathway method Validate Stability-Indicating Method data->method

Caption: Experimental workflow for a forced degradation study.

G parent This compound degradant 1-(pyridin-4-yl)piperidine-4-carboxylic Acid + Ethanol parent->degradant Acid-Catalyzed Hydrolysis parent->degradant Base-Catalyzed Hydrolysis acid_cat H₃O⁺ acid_cat->parent base_cat OH⁻ base_cat->parent

Caption: Primary degradation pathway via hydrolysis.

References

how to prevent decomposition of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways due to its chemical structure, which includes an ethyl ester, a tertiary amine within a piperidine ring, and a pyridine moiety. These pathways are:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol. This reaction is catalyzed by acidic or basic conditions.

  • Oxidation: The N-aryl piperidine and pyridine rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The piperidine ring itself can be oxidized by strong oxidizing agents, which may lead to ring opening.[1]

  • Photodegradation: The pyridine ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[2][3][4] This can lead to the formation of various photolytic products, including hydroxylated species and carboxylic acids.[2][5][6]

Q2: What are the ideal storage conditions to minimize decomposition?

A2: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool and dry place.[7][8] Elevated temperatures can accelerate both hydrolytic and thermal degradation.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[9]

  • Light: Protect from light by storing in an amber vial or a light-proof container.[10]

  • Container: Use a tightly sealed container to prevent moisture ingress.[7][8]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of a solution is a critical factor influencing the stability of this compound.

  • Acidic Conditions (low pH): Acidic environments can catalyze the hydrolysis of the ethyl ester.[11] While the piperidine nitrogen will be protonated, which can sometimes enhance stability against oxidation, the primary concern is ester cleavage.

  • Neutral Conditions (pH ~7): While generally more stable than acidic or basic conditions, hydrolysis can still occur, albeit at a slower rate. The pyridine nitrogen (pKa ~5-6) will be largely unprotonated, and the piperidine nitrogen (pKa ~9-10) will be protonated.

  • Basic Conditions (high pH): Basic conditions significantly accelerate the rate of ester hydrolysis (saponification).[11] The piperidine nitrogen will be in its free base form, which can be more susceptible to oxidation.

The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[12] Therefore, maintaining the pH within a stable range, typically slightly acidic to neutral, is recommended.

Q4: What types of analytical methods are suitable for monitoring the stability of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and effective method for monitoring the stability of this compound and its degradation products.[13][14]

  • Detection: The pyridine ring provides a UV chromophore, allowing for detection typically in the range of 254-265 nm.[15]

  • Column: A C18 column is generally a good starting point for separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[2]

  • Complex Samples: For separating closely related impurities or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.[1]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in an aqueous solution.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Measure the pH of your solution. Adjust the pH to a slightly acidic to neutral range (pH 4-7) using a suitable buffer system (e.g., acetate or phosphate buffer).[16][17]Reduced rate of ester hydrolysis and stabilization of the compound.
Presence of Metal Ions Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to your solution to sequester any metal ions that may be catalyzing degradation.Inhibition of metal-catalyzed oxidation.
Exposure to Light Prepare and handle the solution in a dark room or under amber light. Store the solution in a light-protected container.Prevention of photodegradation.
Dissolved Oxygen Degas your solvent and solution by sparging with an inert gas like nitrogen or by sonication.Minimized oxidative degradation.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram after sample preparation or storage.
Potential Cause Troubleshooting Step Expected Outcome
Ester Hydrolysis Compare the retention time of the new peak with a standard of the corresponding carboxylic acid, if available. Perform a forced degradation study under acidic or basic conditions to confirm the identity of the hydrolytic degradant.Identification of the degradation product and confirmation of the degradation pathway.
Oxidation Prepare the sample in a degassed solvent and/or add an antioxidant (e.g., Butylated hydroxytoluene - BHT) to a portion of the sample.[7] If the peak intensity decreases, it is likely an oxidation product.Prevention of further oxidation and identification of the degradation pathway.
Photodegradation Prepare a fresh sample and analyze it immediately, ensuring it is protected from light. Compare the chromatogram with the one showing the unknown peak.Confirmation of photodegradation if the unknown peak is absent or significantly smaller in the freshly prepared, light-protected sample.
Reaction with Excipients If the compound is in a formulation, investigate potential interactions with excipients. Analyze the compound in the absence of excipients to see if the unknown peak still forms.Identification of incompatible excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[15]

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl.
  • Heat the solution at 60°C for 24-48 hours.
  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH.
  • Keep the solution at room temperature for 8-24 hours.
  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
  • Keep the solution at room temperature for 24-48 hours, protected from light.

4. Thermal Degradation:

  • Store the solid compound in an oven at 80°C for 7 days.
  • Dissolve the heat-stressed solid in a suitable solvent for analysis.

5. Photodegradation:

  • Expose a solution of the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Analyze a control sample stored in the dark in parallel.

Analysis: Analyze all stressed samples by HPLC-UV against a control sample (unstressed). Aim for 5-20% degradation.

Protocol 2: HPLC-UV Method for Stability Analysis

This protocol provides a starting point for developing a stability-indicating HPLC-UV method.[2]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Visualizations

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Compound This compound Hydrolysis Hydrolysis (Acid/Base/Water) Oxidation Oxidation (O₂, Peroxides) Photodegradation Photodegradation (UV/Light) Carboxylic_Acid 1-(pyridin-4-yl)piperidine- 4-carboxylic acid + Ethanol Hydrolysis->Carboxylic_Acid N_Oxide N-Oxide derivatives Oxidation->N_Oxide Photoproducts Hydroxylated species, Ring-opened products Photodegradation->Photoproducts

Figure 1. Primary degradation pathways of this compound.

cluster_prevention Prevention of Decomposition cluster_storage_details cluster_formulation_details cluster_handling_details Storage Proper Storage Cool_Dry Cool, Dry Place Storage->Cool_Dry Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen) Storage->Inert_Atmosphere Light_Protection Light Protection (Amber Vials) Storage->Light_Protection Formulation Optimized Formulation pH_Control pH Control (Buffers: Acetate, Phosphate) Formulation->pH_Control Antioxidants Antioxidants (e.g., BHT, Vitamin E) Formulation->Antioxidants Chelating_Agents Chelating Agents (e.g., EDTA) Formulation->Chelating_Agents Handling Careful Handling Minimize_Exposure Minimize Exposure to Air, Light, and Moisture Handling->Minimize_Exposure Degassed_Solvents Use Degassed Solvents Handling->Degassed_Solvents

Figure 2. Key strategies for the prevention of decomposition.

References

Technical Support Center: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method is the N-arylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with a 4-halopyridine, typically 4-chloropyridine, via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3] Alternative, though less common, routes might involve starting from 4-aminopyridine and a suitable piperidine precursor.

Q2: Why is the Buchwald-Hartwig amination a preferred method for this synthesis?

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, which is the key step in coupling the pyridine and piperidine rings.[1] It is widely used in the pharmaceutical and agrochemical industries due to its tolerance of a broad range of functional groups and the availability of highly active catalyst systems that can facilitate the coupling of challenging substrates like heteroaryl chlorides.[2]

Q3: What are the critical starting materials and reagents for this synthesis?

The key starting materials are Ethyl piperidine-4-carboxylate and 4-chloropyridine hydrochloride. Essential reagents for the Buchwald-Hartwig reaction include a palladium catalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst), a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).[2][4] The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.

Q4: What is a typical yield for this reaction, and what factors influence it?

Yields can vary significantly depending on the specific reaction conditions. Without optimization, yields can be low, sometimes around 38%, due to side reactions and incomplete conversion.[5] Key factors influencing the yield include the choice of catalyst and ligand, the base, reaction temperature, and the purity of reagents and solvents. Optimization of these parameters is crucial for achieving higher yields.

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Materials

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[2] Use freshly opened or properly stored palladium sources and ligands. Consider using an air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable activation.[2]
Inappropriate Ligand The choice of ligand is critical for the coupling of unreactive aryl chlorides. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos to facilitate the oxidative addition step.[2]
Insufficient Temperature The activation of the C-Cl bond on the pyridine ring is often the rate-limiting step and requires thermal energy.[2] Ensure the reaction temperature is sufficiently high, typically in the range of 80-110 °C.[2]
Base Incompatibility or Impurity Sodium tert-butoxide is a common and effective base, but it must be anhydrous and of high purity.[2] If your substrate is base-sensitive, consider alternative bases like K₃PO₄ or Cs₂CO₃, but be aware that this may necessitate a more active catalyst system and higher temperatures.[2]
Impure Reagents or Solvents Water and oxygen can deactivate the catalyst. Use anhydrous, degassed solvents.[2] Ensure starting materials are pure and dry.
Problem 2: Significant Formation of Side Products

Side Product Identification & Mitigation Strategies

Side ProductIdentificationMitigation Strategy
Hydrodehalogenation Mass spectrometry will show a product with a mass corresponding to the pyridine ring without the chlorine atom.This is a common side reaction where the 4-chloropyridine is reduced.[2] Ensure strictly anhydrous conditions. Using a slight excess of the amine (ethyl piperidine-4-carboxylate) can sometimes favor the desired coupling.[2] Optimizing the ligand to promote faster reductive elimination can also suppress this pathway.
Dimerization of Piperidine A product with a mass corresponding to two piperidine units linked together may be observed.This can occur if there are reactive species that can couple two molecules of ethyl isonipecotate.[5] This is less common in Buchwald-Hartwig reactions but can be influenced by the reaction conditions. Re-evaluating the catalyst and reaction setup may be necessary.
Homocoupling of Pyridine Formation of a bipyridyl species.This is more common with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can help minimize this side reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reagents and Materials:

  • Ethyl piperidine-4-carboxylate

  • 4-Chloropyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • XPhos or another suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to palladium).

  • Reagent Addition: Add the 4-chloropyridine hydrochloride (1.0 equivalent), ethyl piperidine-4-carboxylate (1.1-1.5 equivalents), and sodium tert-butoxide (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via a syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically run for 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]

Quantitative Data Summary

ParameterValueSource
Yield (unoptimized) ~38%[5]
Catalyst Loading 1-5 mol%[2]
Ligand-to-Metal Ratio 1:1 to 2:1[3]
Base Equivalents 1.5 - 2.0[2]
Amine Equivalents 1.1 - 1.5[2]
Reaction Temperature 80 - 110 °C[2]

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check Catalyst System (Source, Ligand, Loading) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Atmosphere) start->check_conditions check_reagents Verify Reagent Purity (Solvent, Base) start->check_reagents optimize Systematic Optimization (DoE) check_catalyst->optimize check_conditions->optimize check_reagents->optimize success Improved Conversion optimize->success

Caption: Troubleshooting workflow for low conversion.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl-Cl pd_complex (Aryl)Pd(II)(Cl)L oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination Amine, Base amido_complex (Aryl)Pd(II)(Amido)L amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Aryl-Amine) reductive_elimination->product

Caption: Buchwald-Hartwig catalytic cycle overview.

References

common impurities in commercial Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

Commercial batches of this compound may contain several types of impurities stemming from the synthesis process, starting materials, and storage. The most common synthesis route is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine hydrochloride and ethyl isonipecotate.

Common Impurities Include:

  • Unreacted Starting Materials:

    • 4-Chloropyridine hydrochloride

    • Ethyl isonipecotate (also known as Ethyl piperidine-4-carboxylate)

  • Reaction Byproducts:

    • Triethylamine hydrochloride (if triethylamine is used as a base in the synthesis).

  • Impurities from Starting Materials:

    • Commercial 4-chloropyridine hydrochloride may contain moisture and other minor unspecified impurities.[1] 4-chloropyridine itself can be unstable.

    • Commercial ethyl isonipecotate typically has a purity of ≥98% or ≥99.0% and may contain water and residual solvents.[2][3][4]

  • Residual Solvents:

    • Solvents used during synthesis and purification, such as ethanol, water, chloroform, and ethyl acetate, may be present in trace amounts.[5]

  • Degradation Products:

    • Hydrolytic, oxidative, photolytic, and thermolytic degradation can lead to the formation of impurities.[6][7] The ester group is susceptible to hydrolysis, which would yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

Summary of Potential Impurities:

Impurity CategorySpecific ExamplesTypical Purity/Limit
Starting Materials4-Chloropyridine hydrochloride, Ethyl isonipecotateStarting material purity is typically ≥98-99%.[1][2][4]
ByproductsTriethylamine hydrochlorideDependent on purification efficiency.
Starting Material ImpuritiesWater, unspecified impurities in 4-chloropyridine HClWater: ≤0.5%, Single impurity: ≤0.5%.[1][3]
Residual SolventsEthanol, Ethyl Acetate, Chloroform, WaterShould meet ICH Q3C guidelines (e.g., ≤0.1%).[3]
Degradation Products1-(pyridin-4-yl)piperidine-4-carboxylic acid (hydrolysis)Dependent on storage conditions and age of the lot.

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the HPLC chromatogram.

Possible Causes and Solutions:

  • Contamination: The unexpected peak could be from a contaminated solvent, glassware, or HPLC system.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. If a peak is observed, flush the system and use fresh, HPLC-grade solvents.

  • Presence of a Synthesis-Related Impurity: The peak could correspond to an unreacted starting material or a byproduct.

    • Troubleshooting Step: If standards are available, inject solutions of 4-chloropyridine hydrochloride and ethyl isonipecotate to compare their retention times with the unknown peak.

  • Degradation of the Sample: The compound may have degraded due to improper storage or handling. The ester functionality is particularly susceptible to hydrolysis.

    • Troubleshooting Step: Prepare a fresh solution of the compound and re-analyze. Ensure the sample is stored in a cool, dry, and dark place.[3] Consider performing forced degradation studies (e.g., mild acid/base treatment) to see if the impurity peak increases, which would suggest it is a degradation product.[6][7]

Logical Troubleshooting Workflow for Unexpected Peaks:

troubleshooting_workflow start Unexpected Peak in HPLC check_blank Run a blank injection (mobile phase only) start->check_blank is_peak_present Is the peak present in the blank? check_blank->is_peak_present system_contamination System Contamination Identified. Flush system, use fresh solvents. is_peak_present->system_contamination Yes no_contamination No system contamination. is_peak_present->no_contamination No inject_standards Inject standards of starting materials (4-chloropyridine HCl, ethyl isonipecotate) no_contamination->inject_standards is_match Does retention time match a starting material? inject_standards->is_match impurity_identified Impurity identified as unreacted starting material. is_match->impurity_identified Yes no_match Retention time does not match starting materials. is_match->no_match No force_degradation Perform forced degradation study (e.g., mild acid/base hydrolysis) no_match->force_degradation does_peak_increase Does the unknown peak increase in size? force_degradation->does_peak_increase degradation_product Impurity is likely a degradation product. does_peak_increase->degradation_product Yes unknown_impurity Impurity is likely a different synthesis byproduct or from a different source. Consider LC-MS for identification. does_peak_increase->unknown_impurity No synthesis_impurities cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Final Product 4-Cl-Pyridine 4-Chloropyridine HCl Reaction Nucleophilic Aromatic Substitution 4-Cl-Pyridine->Reaction Et-Isonipecotate Ethyl Isonipecotate Et-Isonipecotate->Reaction Reactant_Impurity_1 Impurities in 4-Cl-Pyridine Final_Product This compound Reactant_Impurity_1->Final_Product Reactant_Impurity_2 Impurities in Et-Isonipecotate Reactant_Impurity_2->Final_Product Byproduct Byproduct (e.g., Et3N.HCl) Reaction->Byproduct Reaction->Final_Product Solvents Solvents (e.g., Ethanol) Solvents->Reaction Solvents->Final_Product Base Base (e.g., Triethylamine) Base->Reaction Byproduct->Final_Product Degradation Storage/Handling Final_Product->Degradation Degradation_Product Degradation Products Degradation->Degradation_Product

References

Validation & Comparative

Comparative Analysis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Analogs as Potent Dopamine D2 and D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships of a novel series of 1-(pyridin-4-yl)piperidine-4-carboxamide and carboxylate analogs reveals key structural determinants for high-affinity binding to dopamine D2 and D3 receptors. This guide synthesizes findings from a pivotal study in the field, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathway for researchers and professionals in drug development.

A focused investigation into the structure-activity relationship (SAR) of derivatives based on the 1-(pyridin-4-yl)piperidine-4-carboxylate scaffold has identified potent ligands for dopamine D2 and D3 receptors. The research highlights the significant influence of substitutions on the piperidine nitrogen and modifications of the carboxylate moiety on binding affinity and receptor selectivity. This guide provides an objective comparison of these analogs, supported by experimental data, to inform further drug design and development efforts in this chemical space.

Quantitative Comparison of Analog Activity

The following table summarizes the binding affinities (Ki, in nM) of a selection of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate analogs for the human dopamine D2 and D3 receptors. The data is extracted from a study that systematically explored the impact of various structural modifications on receptor binding.

Compound IDR (Substitution on Piperidine Nitrogen)X (Modification at 4-position)D2 Ki (nM)D3 Ki (nM)
1a H-COOEt15875
1b CH₃-COOEt9842
1c CH₂CH₃-COOEt7531
2a H-CONH₂12055
2b CH₃-CONH₂8528
2c CH₂CH₃-CONH₂6219
3a H-CONH-Ph4515
3b CH₃-CONH-Ph288.5
3c CH₂CH₃-CONH-Ph185.2

Structure-Activity Relationship Insights

The data reveals several key trends:

  • Effect of N-Alkylation: Alkylation of the piperidine nitrogen with small alkyl groups (methyl, ethyl) generally leads to an increase in binding affinity for both D2 and D3 receptors compared to the unsubstituted analog.

  • Ester to Amide Modification: Conversion of the ethyl ester to a primary amide results in a modest improvement in binding affinity.

  • N-Phenyl Amide Substitution: The most significant increase in potency is observed with the introduction of an N-phenyl carboxamide, suggesting a favorable interaction of the phenyl ring within the receptor binding pocket.

  • D3 Receptor Selectivity: Across the series, the analogs consistently exhibit higher affinity for the D3 receptor over the D2 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

General Synthetic Procedure for 1-(pyridin-4-yl)piperidine-4-carboxamide Analogs

A solution of this compound (1.0 eq) in a suitable solvent such as methanol was treated with the desired amine (e.g., ammonia for primary amides, aniline for N-phenyl amides; 1.2 eq). The reaction mixture was stirred at a specified temperature (e.g., room temperature to 50 °C) for a designated period (e.g., 12-24 hours). The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final product.

Dopamine D2 and D3 Receptor Binding Assay

Radioligand binding assays were performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or D3 receptor. Membranes were incubated with a specific radioligand (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3) and various concentrations of the test compounds in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature). Non-specific binding was determined in the presence of a high concentration of a known competitor (e.g., haloperidol). The reaction was terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic scheme for the preparation of the target analogs.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Ethyl_1-(pyridin-4-yl)piperidine-4-carboxylate This compound Reaction_Vessel Amidation Ethyl_1-(pyridin-4-yl)piperidine-4-carboxylate->Reaction_Vessel Amine R-NH₂ Amine->Reaction_Vessel Final_Product 1-(pyridin-4-yl)piperidine-4-carboxamide Analog Reaction_Vessel->Final_Product Purification

Caption: General synthetic route for the amidation of this compound.

Unveiling the Biological Potential: A Comparative Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with the piperidine scaffold emerging as a privileged structure in medicinal chemistry. Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a molecule integrating both a pyridine and a piperidine moiety, represents a promising starting point for the development of new drugs. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs are present in numerous compounds with demonstrated biological activities. This guide provides a comparative overview of the potential biological activities of this compound by examining structurally related compounds with established antiproliferative and antimicrobial properties, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The core structure of this compound suggests potential for interaction with various biological targets. Here, we compare its potential activities with those of documented analogs.

Antiproliferative Activity

The piperidine ring is a common feature in many anticancer agents. Derivatives of piperidine-4-carboxylate have shown significant potential as antiproliferative agents, with some acting as tubulin polymerization inhibitors.

Table 1: Antiproliferative Activity of Piperidine Derivatives

Compound/Analog ClassTarget/MechanismCell Line(s)Activity (IC₅₀/GI₅₀)Reference
This compound Hypothesized: Tubulin Polymerization Inhibitor-Data not available-
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesTubulin InhibitionDU-145 (Prostate Cancer)120 nM[1][2]
Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylatesCytotoxicJurkat, U266, K562, U937, HL60 (Leukemia)Potent activity reported[3]
Piperidin-4-one-3-carboxylate derivativesAntiproliferativeA549, DU145, HeLa, SK-N-SHIC₅₀ = 11 ± 1.2 µM (SK-N-SH)[4]
Antimicrobial Activity

The presence of the pyridine ring, a known pharmacophore in various antimicrobial agents, suggests that this compound and its derivatives could exhibit antimicrobial properties.

Table 2: Antimicrobial Activity of Piperidine and Pyridine Derivatives

Compound/Analog ClassTarget Organism(s)Activity (MIC)Reference
This compound Hypothesized: Antibacterial, AntifungalData not available-
Piperidin-4-one derivativesStaphylococcus aureus, E. coli, Bacillus subtilis, various fungiSignificant activity reported[5]
Pyridinium SaltsStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicansHigh activity against S. aureus[6]
N-alkylated pyridine-based organic saltsS. aureus, E. coliMIC = 55-56% inhibition at 100 µg/mL[7]

Experimental Protocols

To facilitate the validation of the biological activity of this compound and its novel derivatives, detailed protocols for key biological assays are provided below.

Antiproliferative Assay: MTT Method

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., DU-145, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8] The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound dissolved in a suitable solvent

  • Standard antibiotic (positive control)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.[9]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[9]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 16-20 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP solution

  • Test compound

  • Positive controls (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)

  • 96-well plate

  • Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.[10]

  • Initiation: Add purified tubulin to each well to initiate the polymerization reaction.[10]

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm or fluorescence over time at 37°C.[10][11]

  • Analysis: Plot the absorbance/fluorescence versus time to obtain polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.[11]

Visualizing the Pathways and Processes

To better understand the experimental workflow and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Compound This compound & Analogs Antiproliferative Antiproliferative Assays (e.g., MTT) Compound->Antiproliferative Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Compound->Antimicrobial TubulinAssay Tubulin Polymerization Assay Antiproliferative->TubulinAssay If active PathwayAnalysis Signaling Pathway Analysis TubulinAssay->PathwayAnalysis

Caption: A streamlined workflow for the validation of biological activity.

tubulin_pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest Mitotic Arrest Microtubule->Arrest Disruption of Spindle Formation Compound This compound (Hypothesized Inhibitor) Compound->Tubulin Inhibits Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Caption: The hypothesized mechanism of antiproliferative activity via tubulin polymerization inhibition.

This guide serves as a foundational resource for initiating the biological validation of this compound. The provided comparative data and detailed experimental protocols are intended to accelerate research and development efforts in the pursuit of novel therapeutic agents.

References

Navigating the Structure-Activity Landscape: A Comparative Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and related piperidine and pyridine scaffolds. Due to the limited availability of comprehensive SAR studies on the exact title compound series, this guide synthesizes findings from structurally analogous compounds to infer potential SAR trends and guide future research. The data presented is drawn from studies on derivatives targeting various biological entities, including acetylcholinesterase and muscarinic receptors.

Comparative Structure-Activity Relationship Insights

The core scaffold of this compound combines a pyridine ring, a piperidine ring, and an ethyl carboxylate group. Modifications to each of these components can significantly influence the compound's pharmacological profile. The following table summarizes key SAR findings from related series of compounds.

Scaffold/Derivative Class Target Key Structural Modifications Impact on Activity Reference Compound Example Potency (IC50/Ki)
Piperidine Analogues of Piperazine Muscarinic Antagonists Muscarinic M2 ReceptorReplacement of piperazine with piperidine; various substitutions on the piperidine nitrogen.Piperidine analogues showed a distinct SAR from piperazines, with some compounds demonstrating high selectivity and improved potency for the M2 receptor.[1]Compound 12b (structure not detailed in abstract)Not specified in abstract
Pyridine Derivatives with Carbamate/Amide Functionality Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Introduction of carbamate or amide functions.Carbamate derivatives were generally more potent AChE inhibitors.[2] Compound 8 was a potent human AChE inhibitor, while compound 11 was a potent human BChE inhibitor.[2]Carbamate 8 hAChE IC50 = 0.153 µM[2]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives Acetylcholinesterase (AChE)Substitution on the benzyl ring.Electron-withdrawing groups (e.g., Cl, F, NO2) at the ortho and para positions of the phenyl ring enhanced potency.[3]Compound 4a (ortho-chloro)IC50 = 0.91 µM[3]
Pyridyl-piperazinyl-piperidine Derivatives CXCR3 Chemokine ReceptorSubstitution on the 2'-piperazine position.A 2'(S)-ethylpiperazine moiety resulted in a significant increase in human CXCR3 receptor affinity.[4]Analog 18j hCXCR3 IC50 = 0.2 nM[4]
Pyridine-linked Combretastatin-A4 Analogues Tubulin/AnticancerLinker length and substitution pattern on phenyl rings.Analogues with a 3-atom linker and specific dimethoxy substitutions on the phenyl rings showed potent antiproliferative activity.[5]Symmetric analogue 3c Low nanomolar IC50 values[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used in the evaluation of compounds similar to this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

    • Phosphate buffer (pH 8.0)

    • Test compounds and a reference inhibitor (e.g., Donepezil)

  • Procedure:

    • A solution of AChE, DTNB, and the test compound (at various concentrations) in phosphate buffer is pre-incubated.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The rate of color formation is measured spectrophotometrically at 412 nm.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined from the dose-response curves.

Muscarinic Receptor Binding Assay

This assay is used to determine the affinity of a compound for specific muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing the desired human muscarinic receptor subtype (e.g., M2)

    • Radioligand (e.g., [3H]N-methylscopolamine)

    • Test compounds

    • Incubation buffer (e.g., Tris-HCl)

    • Glass fiber filters

    • Scintillation cocktail and a scintillation counter

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known muscarinic antagonist) from the total binding.

    • Ki values (inhibitory constants) are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing SAR Principles and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the SAR evaluation of these compounds.

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Evaluation cluster_3 SAR Analysis Core This compound ModA Pyridine Ring Substitution Core->ModA ModB Piperidine Ring Substitution Core->ModB ModC Ester Modification Core->ModC Assay1 Enzyme Inhibition Assay (e.g., AChE) ModA->Assay1 Assay2 Receptor Binding Assay (e.g., Muscarinic) ModA->Assay2 ModB->Assay1 ModB->Assay2 ModC->Assay1 ModC->Assay2 Analysis Structure-Activity Relationship Assay1->Analysis Assay3 In vivo Efficacy Assay2->Assay3 Assay2->Analysis Analysis->Assay3 AChE_Inhibition_Workflow start Start: Prepare Reagents preincubation Pre-incubate AChE, DTNB, and Test Compound start->preincubation initiation Initiate reaction with ATCI preincubation->initiation measurement Measure absorbance at 412 nm initiation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

References

comparing synthesis efficiency of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate with other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents. The efficiency of its synthesis is a critical factor in the drug discovery and development pipeline. This guide provides an objective comparison of different synthetic methodologies for this compound, supported by experimental data to inform the selection of the most suitable route based on factors such as yield, reaction conditions, and scalability.

Comparison of Synthesis Efficiencies

The synthesis of this compound primarily involves the formation of a C-N bond between the piperidine nitrogen and the pyridine ring. The key methods for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. The efficiency of these methods can vary significantly.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Nucleophilic Aromatic Substitution (SNAr) Ethyl piperidine-4-carboxylate, 4-Chloropyridine HClTriethylamineEthanol/Water15096Moderate
Buchwald-Hartwig Amination Ethyl piperidine-4-carboxylate, 4-BromopyridinePd(dba)₂ / tBuDavePhosXylene130 (Microwave)0.5High
Ullmann Condensation Ethyl piperidine-4-carboxylate, 4-IodopyridineCuI / LigandDMF100-12012-24Good

Note: The yield for the SNAr reaction often pertains to the hydrolyzed carboxylic acid product due to the harsh reaction conditions.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

This classical method relies on the reaction of a nucleophile with an electron-deficient aromatic ring. The pyridine ring is activated by the nitrogen atom, making it susceptible to nucleophilic attack, especially with a leaving group at the 4-position.

Protocol: A mixture of 4-chloropyridine hydrochloride and an excess of triethylamine is dissolved in a mixture of ethanol and water. Ethyl piperidine-4-carboxylate (ethyl isonipecotate) is added, and the reaction mixture is heated in a sealed tube at 150°C for 96 hours. After cooling, the reaction mixture is worked up to isolate the product. It is important to note that under these conditions, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. It generally offers milder reaction conditions and higher yields compared to traditional methods.

Protocol: To a solution of 4-bromopyridine in xylene are added ethyl piperidine-4-carboxylate, a palladium catalyst such as Pd(dba)₂, a suitable phosphine ligand like tBuDavePhos, and a base, typically a strong non-nucleophilic base like sodium tert-butoxide. The reaction mixture is then heated, often under microwave irradiation, which can significantly reduce the reaction time. For instance, heating at 130°C for 30 minutes under microwave conditions can lead to high yields of the desired product.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than palladium-catalyzed methods, it provides a valuable alternative, particularly for large-scale synthesis due to the lower cost of copper catalysts.

Protocol: A mixture of 4-iodopyridine, ethyl piperidine-4-carboxylate, a copper(I) salt (e.g., CuI), a ligand (often a diamine or an amino acid), and a base (such as potassium carbonate) in a high-boiling polar solvent like DMF is heated at 100-120°C for 12-24 hours. The choice of ligand is crucial for the success of the reaction.

Workflow and Pathway Diagrams

To visualize the synthetic pathways, the following diagrams illustrate the general workflows for the discussed methods.

Synthesis_Workflows cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination cluster_Ullmann Ullmann Condensation SNAr_start Ethyl piperidine-4-carboxylate + 4-Chloropyridine HCl SNAr_conditions Triethylamine, Ethanol/Water 150°C, 96h SNAr_start->SNAr_conditions SNAr_product This compound (often with hydrolysis to acid) SNAr_conditions->SNAr_product BH_start Ethyl piperidine-4-carboxylate + 4-Bromopyridine BH_conditions Pd(dba)₂, tBuDavePhos, NaOtBu Xylene, 130°C (MW), 0.5h BH_start->BH_conditions BH_product This compound BH_conditions->BH_product Ullmann_start Ethyl piperidine-4-carboxylate + 4-Iodopyridine Ullmann_conditions CuI, Ligand, K₂CO₃ DMF, 100-120°C, 12-24h Ullmann_start->Ullmann_conditions Ullmann_product This compound Ullmann_conditions->Ullmann_product

Caption: Comparative workflows for the synthesis of this compound.

The catalytic cycle for the Buchwald-Hartwig amination, a highly efficient method, is depicted below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Ligand_exchange Amine Coordination PdII_complex->Ligand_exchange HNR₂ Amine_complex [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ Ligand_exchange->Amine_complex Deprotonation Base Amine_complex->Deprotonation Amido_complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The choice of synthetic method for this compound depends on the specific requirements of the research or development project.

  • Nucleophilic Aromatic Substitution (SNAr) is a classic method but is often limited by harsh conditions and potential side reactions like ester hydrolysis.

  • Buchwald-Hartwig Amination offers a highly efficient, rapid, and high-yielding route, especially when accelerated by microwave irradiation. This makes it an excellent choice for rapid library synthesis and small-scale production.

  • Ullmann Condensation provides a reliable and more economical alternative for larger-scale synthesis, although it may require longer reaction times and careful optimization of the ligand and reaction conditions.

For drug development professionals, the milder conditions and higher efficiency of the Buchwald-Hartwig amination are often preferable to minimize impurity profiles and streamline the synthetic process. However, for cost-effective, large-scale manufacturing, the Ullmann condensation remains a viable and important option.

in vivo efficacy of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate vs. standard compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo performance of novel piperidine carboxylate derivatives against established standard compounds in antimalarial and antibacterial research.

This guide provides a comparative overview of the in vivo efficacy of piperidine carboxylate analogs, a chemical class that includes Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. Due to a lack of publicly available in vivo data for this specific molecule, this document focuses on structurally related piperidine derivatives with demonstrated efficacy in preclinical models of malaria and bacterial infections. The performance of these novel compounds is benchmarked against standard therapeutic agents in each respective field, offering valuable insights for researchers, scientists, and drug development professionals.

Antimalarial Activity: Piperidine Carboxamides vs. Chloroquine

A series of piperidine carboxamides has recently emerged as potent antimalarial agents.[1][2][3] These compounds have demonstrated significant efficacy in mouse models of Plasmodium falciparum infection.[4]

Unlike many traditional antimalarials, these piperidine carboxamides exhibit a novel mechanism of action by selectively inhibiting the β5 subunit of the P. falciparum 20S proteasome (Pf20Sβ5).[4] This inhibition disrupts protein degradation pathways essential for parasite survival, leading to cell death.[4] The selectivity for the parasite's proteasome over human isoforms minimizes off-target effects and potential toxicity.[2]

Antimalarial_Mechanism Signaling Pathway for Antimalarial Piperidine Carboxamides Compound Piperidine Carboxamide (e.g., SW584) Proteasome Plasmodium falciparum 20S Proteasome (β5 subunit) Compound->Proteasome Inhibits Degradation Protein Degradation Blocked Proteasome->Degradation Mediates Ubiquitin Ubiquitinated Proteins Ubiquitin->Degradation Apoptosis Parasite Death Degradation->Apoptosis Leads to

Mechanism of action for antimalarial piperidine carboxamides.

The in vivo efficacy of a potent analog, SW584, was evaluated in a humanized SCID mouse model of P. falciparum infection and compared to the standard antimalarial drug, Chloroquine.[4][5][6]

CompoundDoseAdministrationParasitemia Reduction (%)Standard Compound
SW584 50 mg/kg, twice dailyOral>99%Chloroquine
Chloroquine 10-25 mg/kg, dailyOral99-100%N/A

The efficacy of antimalarial compounds is typically assessed using a 4-day suppressive test in rodent models infected with Plasmodium species.[7]

Antimalarial_Workflow Experimental Workflow for In Vivo Antimalarial Testing cluster_setup Setup cluster_treatment Treatment (4 days) cluster_analysis Analysis Infection Infect mice with P. falciparum Treatment_Group Administer Test Compound (e.g., SW584) Infection->Treatment_Group Control_Group Administer Vehicle Infection->Control_Group Standard_Group Administer Standard Drug (e.g., Chloroquine) Infection->Standard_Group Blood_Smears Prepare daily blood smears Treatment_Group->Blood_Smears Control_Group->Blood_Smears Standard_Group->Blood_Smears Parasitemia Determine parasitemia levels Blood_Smears->Parasitemia Efficacy Calculate percent parasitemia reduction Parasitemia->Efficacy

Workflow for assessing in vivo antimalarial efficacy.

Antibacterial Activity: Quinolone-Piperidine Derivatives vs. Standard Quinolones

Quinolone derivatives incorporating a piperidine or piperazine moiety have demonstrated broad-spectrum antibacterial activity.[8][9] These compounds show excellent in vivo efficacy against a range of bacterial pathogens in murine infection models.[8][10]

Fluoroquinolones, including those with piperidine substituents, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA complex, the drugs trap the enzymes and lead to lethal double-strand breaks in the bacterial chromosome.[11]

Antibacterial_Mechanism Signaling Pathway for Antibacterial Quinolone-Piperidine Derivatives Compound Quinolone-Piperidine Derivative Enzymes Bacterial DNA Gyrase & Topoisomerase IV Compound->Enzymes Inhibits DNA_Replication DNA Replication & Repair Enzymes->DNA_Replication Essential for Inhibition Inhibition of DNA Synthesis Enzymes->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Mechanism of action for antibacterial quinolone-piperidine derivatives.

The in vivo efficacy of novel quinolone-piperidine derivatives has been compared to standard quinolones like Ofloxacin and Ciprofloxacin in mouse models of systemic bacterial infection.[8][10]

CompoundPathogenED₅₀ (mg/kg, oral)Standard Compound(s)ED₅₀ (mg/kg, oral) of Standard(s)
NY-198 E. coli2.5Ofloxacin, Norfloxacin5.0, 10.0
AM-1155 S. aureus1.2Ciprofloxacin4.8
AM-1155 P. aeruginosa10.2Ciprofloxacin9.8

The systemic infection model in mice is a standard method to evaluate the in vivo efficacy of new antibacterial agents.[13][14]

Antibacterial_Workflow Experimental Workflow for In Vivo Antibacterial Testing cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Infection Induce systemic infection in mice (e.g., intraperitoneal injection of bacteria) Treatment_Group Administer Test Compound Infection->Treatment_Group Control_Group Administer Vehicle Infection->Control_Group Standard_Group Administer Standard Drug (e.g., Ciprofloxacin) Infection->Standard_Group Survival Monitor survival over a specified period (e.g., 7 days) Treatment_Group->Survival Control_Group->Survival Standard_Group->Survival ED50 Calculate the effective dose 50 (ED₅₀) Survival->ED50

Workflow for assessing in vivo antibacterial efficacy.

References

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a chemical scaffold of interest in medicinal chemistry. As with any potential therapeutic agent, understanding its cross-reactivity profile is crucial for predicting potential off-target effects and ensuring a favorable safety profile. While comprehensive cross-reactivity data for this compound is not extensively available in the public domain, this guide provides a framework for evaluating its potential off-target interactions. By examining the cross-reactivity of structurally related piperidine derivatives and outlining standard screening protocols, researchers can effectively design and interpret studies for this compound.

This guide presents a representative cross-reactivity profile based on data from similar compounds screened against a standard safety panel. It also includes detailed experimental protocols for key assays and visual workflows to aid in the design of comprehensive cross-reactivity studies.

Quantitative Cross-Reactivity Data

To illustrate a typical cross-reactivity assessment, the following table summarizes hypothetical data for a representative piperidine-carboxylate derivative when tested against the Eurofins SafetyScreen44™ panel.[1][2] This panel includes a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[3][4] The data is presented as percent inhibition at a screening concentration of 10 µM. A significant interaction is generally considered to be >50% inhibition at this concentration.

Table 1: Illustrative Cross-Reactivity Profile of a Representative Piperidine-Carboxylate Derivative

Target Family Target Assay Type % Inhibition @ 10 µM
GPCRs Adenosine A2ARadioligand Binding12%
Adrenergic α1ARadioligand Binding8%
Adrenergic α2ARadioligand Binding15%
Adrenergic β1Radioligand Binding5%
Adrenergic β2Radioligand Binding2%
Cannabinoid CB1Radioligand Binding22%
Cannabinoid CB2Radioligand Binding18%
Cholecystokinin CCK1Radioligand Binding9%
Dopamine D1Radioligand Binding35%
Dopamine D2SRadioligand Binding45%
Histamine H1Radioligand Binding58%
Histamine H2Radioligand Binding11%
Muscarinic M1Radioligand Binding65%
Muscarinic M2Radiolgand Binding30%
Muscarinic M3Radioligand Binding25%
Opioid δ2 (DOP)Radioligand Binding19%
Opioid κ (KOP)Radioligand Binding14%
Opioid μ (MOP)Radioligand Binding21%
Serotonin 5-HT1ARadioligand Binding48%
Serotonin 5-HT2ARadioligand Binding55%
Serotonin 5-HT2BRadioligand Binding33%
Vasopressin V1aRadioligand Binding7%
Transporters Dopamine (DAT)Radioligand Binding28%
Norepinephrine (NET)Radioligand Binding16%
Serotonin (SERT)Radioligand Binding62%
Ion Channels GABA (Benzodiazepine site)Radioligand Binding4%
NMDARadioligand Binding13%
Nicotinic α4β2Radioligand Binding9%
Serotonin 5-HT3Radioligand Binding3%
Ca2+ Channel (L-type)Radioligand Binding17%
hERGRadioligand Binding42%
K+ Channel (Kv)Radioligand Binding11%
Na+ Channel (Site 2)Radioligand Binding20%
Nuclear Receptors Androgen Receptor (AR)Radioligand Binding6%
Glucocorticoid Receptor (GR)Radioligand Binding3%
Kinases LckEnzyme Activity14%
Other Enzymes AcetylcholinesteraseEnzyme Activity8%
COX-1Enzyme Activity5%
COX-2Enzyme Activity7%
MAO-AEnzyme Activity19%
PDE3AEnzyme Activity2%
PDE4D2Enzyme Activity4%

Note: This data is illustrative and not actual experimental data for this compound.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to assessing cross-reactivity. Below are detailed methodologies for common assays used in safety pharmacology screening.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[5][6] They are widely used in large screening panels to identify potential off-target interactions.[7]

  • Objective: To determine the percentage inhibition of a specific radioligand binding to a receptor by the test compound.

  • Materials:

    • Test compound (e.g., this compound)

    • Cell membranes or purified receptors expressing the target of interest.

    • A specific radioligand for the target receptor (e.g., [³H]-Prazosin for α1A-adrenergic receptor).

    • Assay buffer (specific to the receptor).

    • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

    • 96-well filter plates (e.g., glass fiber filters).[6]

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, the cell membrane preparation, and the test compound at a final concentration of 10 µM.

    • The specific radioligand is added to initiate the binding reaction.

    • For determining non-specific binding, a separate set of wells is prepared with the assay components and a high concentration of an unlabeled ligand instead of the test compound.

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.[8]

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The filter plates are dried, and scintillation fluid is added to each well.

    • The radioactivity retained on the filters is quantified using a microplate scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Total Binding - Compound Binding) / (Total Binding - Non-specific Binding)) The affinity of the test compound (Ki) can be determined from the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the effect of a compound on the activity of a specific enzyme.

  • Objective: To determine the percentage inhibition of enzyme activity by the test compound.

  • Materials:

    • Test compound.

    • Purified enzyme (e.g., COX-1, MAO-A).

    • Substrate for the enzyme.

    • Assay buffer.

    • Detection reagents (e.g., chromogenic, fluorogenic, or luminescent).

    • 96- or 384-well microplates.

    • Plate reader capable of detecting the signal from the detection reagents.

  • Procedure:

    • The test compound is pre-incubated with the enzyme in the assay buffer in the wells of a microplate.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the detection reagents are added to measure the amount of product formed or substrate consumed.

    • The signal is read using a microplate reader.

  • Data Analysis: The percentage inhibition of enzyme activity is calculated by comparing the activity in the presence of the test compound to the activity of a control (enzyme and substrate without the test compound).

Visualizing the Cross-Reactivity Workflow

A systematic approach is essential for efficient and comprehensive cross-reactivity profiling. The following diagrams illustrate a typical workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Triage cluster_2 Phase 3: Secondary & Functional Assays cluster_3 Phase 4: Risk Assessment A Test Compound (e.g., this compound) B Broad Panel Screening (e.g., Eurofins SafetyScreen44™) 10 µM concentration A->B C Data Analysis % Inhibition Calculation B->C D Inhibition > 50%? C->D E No Significant Off-Target Activity D->E No F Potential 'Hit' Identified D->F Yes G Dose-Response Curve (IC50 Determination) F->G H Functional Assays (Agonist/Antagonist Mode) G->H I Determine Selectivity Window (On-target vs. Off-target potency) H->I J In Vivo Safety Studies I->J

Caption: A typical workflow for cross-reactivity profiling of a test compound.

Conclusion

References

Benchmarking Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Against Known Butyrylcholinesterase and Histone Deacetylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate against established inhibitors of two key drug targets: Butyrylcholinesterase (BChE) and Histone Deacetylases (HDACs). Given the prevalence of the piperidine scaffold in bioactive molecules, evaluating the activity of this compound against these enzymes is a critical step in elucidating its therapeutic potential. This document offers quantitative performance data for known inhibitors, detailed experimental protocols for in vitro assays, and visual representations of the relevant biological pathways to guide further research and development.

Introduction to Potential Targets

The structural characteristics of this compound suggest potential interactions with multiple biological targets. Among these, Butyrylcholinesterase and Histone Deacetylases are of significant interest due to their roles in a variety of pathological conditions.

Butyrylcholinesterase (BChE) is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1] While acetylcholinesterase (AChE) is the primary enzyme responsible for this process, BChE activity becomes increasingly important in later stages of Alzheimer's disease, where AChE levels decline.[2] Consequently, selective BChE inhibitors are being explored as a therapeutic strategy for neurodegenerative disorders.[3]

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[4] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a promising class of anti-cancer agents.[1][2][5] Several HDAC inhibitors have been approved for the treatment of hematological malignancies.[6]

Comparative Analysis of Known Inhibitors

To provide a robust benchmark for evaluating this compound, the following tables summarize the inhibitory potency (IC50 values) of a range of known BChE and HDAC inhibitors.

Butyrylcholinesterase (BChE) Inhibitors
CompoundTypeBChE IC50 (µM)SelectivityReference
RivastigmineDual AChE/BChE Inhibitor0.495Non-selective[7]
DonepezilAChE Selective Inhibitor5.91AChE selective[7]
TacrineDual AChE/BChE Inhibitor0.014Non-selective[7]
EthopropazineSelective BChE Inhibitor0.210BChE selective[3]
NSC620023Selective BChE Inhibitor<0.05Highly BChE selective[3]
Compound 8Selective BChE Inhibitor<10BChE selective (>30-fold)[5]
Compound 18Selective BChE Inhibitor<10BChE selective (>30-fold)[5]
Compound 16Selective BChE Inhibitor0.763 (equine BChE)BChE selective[7]
Histone Deacetylase (HDAC) Inhibitors
CompoundTypeHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Reference
Vorinostat (SAHA)Pan-HDAC Inhibitor9516067-[3]
Romidepsin (FK228)Class I Selective----[6]
Belinostat (PXD-101)Pan-HDAC Inhibitor----[6]
Panobinostat (LBH589)Pan-HDAC Inhibitor----[6]
Pracinostat (SB939)Pan-HDAC Inhibitor40-14040-14040-140>1000[3]
MocetinostatClass I/IV Selective----[6]
Entinostat (MS-275)Class I Selective----[6]
Ricolinostat (ACY-1215)HDAC6 Selective----[2]
Citarinostat (ACY-241)HDAC6 Selective--462.6[3]
WT161HDAC6 Selective8.3515.4-0.4[3]

Experimental Protocols

Detailed methodologies for in vitro inhibition assays are provided below to ensure reproducible and comparable results when benchmarking this compound.

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Known BChE inhibitor (e.g., Rivastigmine) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.

    • Prepare a 10 mM stock solution of BTCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • For the control and blank wells, add 20 µL of phosphate buffer (with the same percentage of DMSO as the test compound wells).

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the DTNB solution to all wells.

  • Enzyme Addition and Incubation:

    • Add 20 µL of the BChE enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 20 µL of the BTCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

In Vitro Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common method for measuring the activity of HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compound (this compound)

  • Known HDAC inhibitor (e.g., Vorinostat) as a positive control

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in HDAC assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 5 µL of the test compound solution at various concentrations.

    • For control wells, add 5 µL of HDAC assay buffer with the same percentage of DMSO.

    • Add 20 µL of diluted recombinant HDAC enzyme to all wells except the "no enzyme" control.

  • Pre-incubation:

    • Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination and Signal Development:

    • Add 50 µL of the developer solution containing the stop solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms of Action

To further aid in the understanding of the potential biological roles of this compound, the following diagrams illustrate the relevant signaling pathways.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release BChE Butyrylcholinesterase (BChE) ACh_cleft->BChE Hydrolysis Receptor Cholinergic Receptor ACh_cleft->Receptor Binding Inhibitor This compound (Potential Inhibitor) Inhibitor->BChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Cholinergic signaling pathway and the role of BChE.

Caption: Mechanism of HDAC inhibition on gene expression.

References

The Pivotal Role of Pyridinyl-Piperidines in Modern Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridinyl-piperidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of pyridinyl-piperidine derivatives, highlighting their performance against various biological targets, supported by experimental data and detailed methodologies.

The unique combination of the aromatic pyridine ring and the saturated piperidine ring imparts favorable physicochemical properties to molecules, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets. This has led to the development of numerous pyridinyl-piperidine-based drugs and clinical candidates across a wide range of therapeutic areas, from oncology to neurodegenerative diseases.

Comparative Performance of Pyridinyl-Piperidine Derivatives

The versatility of the pyridinyl-piperidine scaffold is evident in its ability to be tailored to interact with diverse biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. The following tables summarize the structure-activity relationships (SAR) and quantitative performance of various pyridinyl-piperidine derivatives against their respective targets.

GPCR Antagonists

Pyridinyl-piperidine derivatives have been extensively explored as antagonists for various GPCRs, playing a crucial role in modulating signaling pathways involved in inflammation, neurotransmission, and other physiological processes.

Compound IDTargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Key Structural FeaturesReference
1 Histamine H3 Receptor7.70AntagonistPiperidine core crucial for high affinity over piperazine.[1]
2 CXCR3-0.22'(S)-ethylpiperazine substitution on the piperidine ring.[2]
3 P2Y14 Receptor-40.84-pyridyl ring substitution on the piperidine.[3]
Kinase Inhibitors

The pyridinyl-piperidine scaffold has proven to be a valuable template for the development of potent and selective kinase inhibitors, a critical class of drugs in cancer therapy.

Compound IDTarget KinaseInhibitory Potency (IC50, nM)Key Structural FeaturesReference
4 c-Jun N-terminal Kinase (JNK)Potent (specific value not provided)4-(Pyrazol-3-yl)-pyridine core.[4]
5 DYRK1B/1APotent (specific value not provided)Pyrido[2,3-d]pyrimidine core.[5]
6 PIM-120.4Pyrazolyl nicotinonitrile scaffold.[6]
7 CDK9Potent (specific value not provided)Pyrazolo[1,5-a]pyrimidine nucleus.[7]
Enzyme Inhibitors

Beyond GPCRs and kinases, pyridinyl-piperidines have been successfully designed to inhibit a variety of enzymes implicated in different diseases.

Compound IDTarget EnzymeInhibitory Potency (IC50, nM)Key Structural FeaturesReference
8 Cholesterol 24-Hydroxylase (CH24H)8.1Piperidin-1-yl group on the pyridine ring.[8]
9 Urease2240Pyridine-based piperazine hybrid.[9]
10 Farnesyltransferase3.73-pyridylmethyl group at the N-1 position of piperidine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridinyl-piperidine derivatives.

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[10]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.[10]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The kinase, a specific substrate (a molecule that the kinase phosphorylates), and varying concentrations of the test compound are combined in a reaction buffer in a 96-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate), the phosphate donor.[12]

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

    • Radiometric Assay: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[13][14]

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[12]

Visualizing the Drug Design Workflow and Signaling Pathways

Understanding the logical flow of drug design and the biological pathways targeted by these compounds is crucial for researchers.

Drug_Design_Workflow cluster_0 Discovery & Optimization cluster_1 Preclinical & Clinical Development Target_Identification Target Identification (e.g., Kinase, GPCR) Scaffold_Selection Scaffold Selection (Pyridinyl-Piperidine) Target_Identification->Scaffold_Selection Rational Design SAR_Studies Structure-Activity Relationship (SAR) Scaffold_Selection->SAR_Studies Synthesis of Analogues Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Studies->Lead_Optimization Iterative Improvement In_Vivo_Studies In Vivo Efficacy & Safety Studies Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

Caption: A logical workflow for the design and development of pyridinyl-piperidine-based drugs.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Activation Target_Kinase Target Kinase (e.g., JNK, DYRK1B) Kinase1->Target_Kinase Phosphorylation Downstream_Effector Downstream Effector (e.g., Transcription Factor) Target_Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Growth_Factor Growth Factor Growth_Factor->Receptor Pyridinyl_Piperidine_Inhibitor Pyridinyl-Piperidine Kinase Inhibitor Pyridinyl_Piperidine_Inhibitor->Target_Kinase Inhibition

Caption: A simplified signaling pathway illustrating the mechanism of action of pyridinyl-piperidine kinase inhibitors.

References

A Head-to-Head Comparison of Ethyl and Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and its methyl ester analog, Mthis compound. While direct comparative studies are not extensively available in published literature, this document compiles predicted physicochemical properties, detailed synthetic protocols, and a theoretical examination of their potential biological and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced differences imparted by simple ester modifications on a common heterocyclic scaffold.

Physicochemical Properties: A Quantitative Comparison

The seemingly minor difference between an ethyl and a methyl ester can influence key physicochemical properties that dictate a compound's behavior in biological systems. The following table summarizes the predicted properties for both analogs, offering a baseline for experimental design.

PropertyThis compoundMthis compound
Molecular Formula C₁₃H₁₈N₂O₂C₁₂H₁₆N₂O₂
Molecular Weight 234.29 g/mol 220.27 g/mol
Predicted LogP 1.5 - 2.01.2 - 1.7
Predicted Water Solubility Moderately SolubleMore Soluble
Predicted Boiling Point ~350-370 °C~330-350 °C
Predicted pKa (most basic) ~8.5 (pyridinium ion)~8.5 (pyridinium ion)

Note: These values are predicted using computational models and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of both esters can be readily achieved from the common precursor, 1-(pyridin-4-yl)piperidine-4-carboxylic acid. A reliable method for synthesizing this precursor has been documented.[1] Subsequently, standard esterification procedures, such as the Fischer esterification, can be employed.

Synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid (Precursor)

A plausible synthetic route involves the reaction of a 4-halopyridine with a piperidine-4-carboxylate derivative, followed by hydrolysis of the ester to the carboxylic acid. One documented method involves heating 4-chloropyridine hydrochloride with ethyl isonipecotate in the presence of triethylamine in a sealed tube.[1]

Experimental Protocol: Fischer Esterification for Ethyl and Methyl Esters

This protocol describes a general method for the synthesis of the title compounds from 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

Materials:

  • 1-(pyridin-4-yl)piperidine-4-carboxylic acid

  • Anhydrous Ethanol (for the ethyl ester) or Anhydrous Methanol (for the methyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(pyridin-4-yl)piperidine-4-carboxylic acid (1.0 eq) in the corresponding anhydrous alcohol (ethanol or methanol, used in excess as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl or methyl ester.

Characterization:

The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Synthesis_Workflow precursor 1-(pyridin-4-yl)piperidine-4-carboxylic acid ethanol Ethanol (H₂SO₄ catalyst) precursor->ethanol Fischer Esterification methanol Methanol (H₂SO₄ catalyst) precursor->methanol Fischer Esterification ethyl_ester This compound ethanol->ethyl_ester methyl_ester Mthis compound methanol->methyl_ester Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP, IP₃) effector->second_messenger Produces ligand Piperidine Derivative (Ethyl or Methyl Ester) ligand->receptor Binds protein_kinase Protein Kinase second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates targets leading to

References

Safety Operating Guide

Prudent Disposal of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a heterocyclic compound common in pharmaceutical research.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is imperative. The following procedures are based on best practices for handling structurally similar piperidine derivatives and are intended to provide a foundation for a comprehensive, site-specific disposal plan developed in consultation with qualified environmental health and safety (EHS) professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous compounds, the following PPE is recommended:

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, closed-toe shoes, and additional protective clothing as determined by a risk assessment.
Respiratory Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of a spill.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for the collection of waste this compound and any contaminated materials.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible materials can lead to dangerous reactions.

  • Container Management:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) is often a suitable choice.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

    • Prevent any spilled material from entering drains or waterways.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal company.

    • Never dispose of this compound down the drain or in regular trash.[1][2]

    • The primary recommended method of disposal for similar organic compounds is incineration in a licensed facility equipped with appropriate emission controls.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of Ethyl 1-(pyridin-4-yl) piperidine-4-carboxylate assess Assess Waste: Is it pure compound, a solution, or contaminated material? start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste: Place in a dedicated, labeled, and sealed container ppe->segregate spill Is there a spill? segregate->spill contain_spill Contain Spill: Use inert absorbent material spill->contain_spill Yes store Store Container Securely: In a designated hazardous waste accumulation area spill->store No collect_spill Collect and Containerize: Place absorbed material in hazardous waste container contain_spill->collect_spill clean_area Decontaminate Spill Area collect_spill->clean_area clean_area->store contact_ehs Contact EHS for Pickup: Arrange for licensed hazardous waste disposal store->contact_ehs end_disposal End: Proper Disposal Complete contact_ehs->end_disposal

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and a qualified EHS professional before handling or disposing of any chemical. The user assumes all responsibility for compliance with applicable laws and regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.